molecular formula C39H70N7O17P3S B15547334 15-Methylheptadecanoyl-CoA

15-Methylheptadecanoyl-CoA

Cat. No.: B15547334
M. Wt: 1034.0 g/mol
InChI Key: VJSPSPQDYIAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methylheptadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O17P3S and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H70N7O17P3S

Molecular Weight

1034.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylheptadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-5-27(2)17-15-13-11-9-7-6-8-10-12-14-16-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)

InChI Key

VJSPSPQDYIAUMQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 15-Methylheptadecanoyl-CoA in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylheptadecanoyl-CoA, the activated form of anteiso-heptadecanoic acid (anteiso-C17:0), is a critical precursor in the biosynthesis of branched-chain fatty acids (BCFAs) in numerous bacterial species. These fatty acids are integral components of the cell membrane, profoundly influencing its fluidity and, consequently, the bacterium's ability to adapt to diverse environmental stresses, including temperature fluctuations. This technical guide provides an in-depth exploration of the biological role of this compound in bacteria, with a focus on its synthesis, incorporation into membrane lipids, and its impact on membrane biophysics. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

Bacterial membranes are dynamic structures, and their composition is meticulously regulated to maintain optimal function in varying environments. Branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are major acyl constituents of membrane lipids in many bacteria, playing a crucial role in modulating membrane fluidity.[1][2] this compound is the direct precursor for the incorporation of the 17-carbon anteiso-branched-chain fatty acid (anteiso-C17:0). The presence and relative abundance of anteiso-C17:0 are significant for bacterial survival and have taxonomic implications.[1] Understanding the synthesis and function of this molecule opens avenues for novel antimicrobial strategies targeting membrane integrity.

Biosynthesis of this compound

The synthesis of this compound is initiated from the branched-chain amino acid L-isoleucine. The metabolic pathway involves the conversion of isoleucine to 2-keto-3-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This short-chain acyl-CoA serves as the primer for the fatty acid synthase (FASII) system, which elongates the chain through the addition of two-carbon units from malonyl-CoA to ultimately yield this compound.

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT two_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKDH complex FASII Fatty Acid Synthase II (FASII) two_methylbutyryl_CoA->FASII fifteen_Methylheptadecanoyl_CoA This compound Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII FASII->fifteen_Methylheptadecanoyl_CoA Elongation cycles

Caption: Biosynthesis of this compound.
Key Enzymes in the Biosynthetic Pathway

  • Branched-chain aminotransferase (BCAT): Catalyzes the initial transamination of L-isoleucine.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: A multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA. This is a critical regulatory point in the pathway.[3]

Role in Membrane Fluidity and Environmental Adaptation

This compound is elongated to form anteiso-C17:0, which is then incorporated into phospholipids (B1166683) of the bacterial cell membrane. The methyl branch in anteiso-fatty acids disrupts the orderly packing of the acyl chains, thereby increasing membrane fluidity.[4] This is particularly important for bacteria that thrive in cold environments, as it prevents the membrane from becoming too rigid.

Quantitative Data on Anteiso-C17:0 Abundance

The relative abundance of anteiso-C17:0 and other BCFAs can vary significantly between bacterial species and in response to environmental conditions such as temperature and pH.

Bacterial SpeciesGrowth Conditionanteiso-C15:0 (%)iso-C15:0 (%)anteiso-C17:0 (%)iso-C17:0 (%)Reference
Listeria monocytogenes10°C, pH 7---increased[5]
Listeria monocytogenes37°C, pH 7---decreased[5]
Staphylococcus aureusTSB, log phase----[6]
Staphylococcus aureusTSB, stationary phase---increased[6]
Staphylococcus aureusMHB, stationary phase---increased[6]
Staphylococcus aureusSerum, stationary phase----[6]

Note: Specific percentages for anteiso-C17:0 were not always individually reported in the cited literature but are part of the overall branched-chain fatty acid profile that changes with conditions.

Experimental Protocols

Lipid Extraction from Bacterial Cells

This protocol is adapted from standard methods for total lipid extraction.[7]

Materials:

  • Bacterial cell pellet

  • Methanol (MeOH)

  • Chloroform (B151607)

  • Water (Milli-Q or equivalent)

  • Glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a bacterial cell pellet (approx. 25 mg) in a glass vial, add 200 µL of cold methanol.

  • Vortex thoroughly to precipitate proteins.

  • Add 500 µL of chloroform and vortex. Incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or in a speed vacuum concentrator.

start Bacterial Cell Pellet add_methanol Add Cold Methanol start->add_methanol vortex1 Vortex add_methanol->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex & Incubate add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex & Incubate add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_chloroform Collect Chloroform Phase centrifuge->collect_chloroform dry Dry Lipid Extract collect_chloroform->dry end Isolated Lipids dry->end

Caption: Workflow for bacterial lipid extraction.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC)

A common method for analyzing the fatty acid composition of bacterial membranes.

Materials:

  • Dried lipid extract

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-FID or GC-MS instrument

Procedure:

  • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

  • Cap the vial tightly and heat at 50°C overnight to form fatty acid methyl esters (FAMEs).

  • Cool the tubes to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze the FAMEs by GC-FID or GC-MS.

Construction of a Gene Deletion Mutant in Bacillus subtilis by Homologous Recombination

This protocol provides a general workflow for creating a gene deletion mutant, for example, to study the effect of the loss of an enzyme in the BCFA biosynthesis pathway.[8][9]

Procedure:

  • Construct a deletion cassette:

    • Amplify the upstream and downstream flanking regions (homology arms, ~500 bp each) of the target gene by PCR.

    • Amplify an antibiotic resistance gene (e.g., erythromycin (B1671065) resistance).

    • Join the three fragments (upstream arm - resistance gene - downstream arm) using splicing by overlap extension (SOE) PCR or Gibson assembly.

  • Transform Bacillus subtilis:

    • Prepare competent B. subtilis cells.

    • Transform the competent cells with the linear deletion cassette.

  • Select for transformants:

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic.

  • Verify the deletion:

    • Confirm the gene deletion in the transformants by PCR using primers flanking the target gene and sequencing.

start Target Gene in Bacterial Chromosome amplify_arms Amplify Upstream & Downstream Homology Arms start->amplify_arms amplify_resistance Amplify Antibiotic Resistance Gene start->amplify_resistance assemble_cassette Assemble Linear Deletion Cassette amplify_arms->assemble_cassette amplify_resistance->assemble_cassette transform Transform Competent B. subtilis assemble_cassette->transform select Select on Antibiotic Medium transform->select verify Verify Deletion by PCR & Sequencing select->verify end Gene Deletion Mutant verify->end

Caption: Workflow for gene deletion in B. subtilis.
Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes.[10][11]

Method:

  • Laurdan Generalized Polarization (GP): Laurdan is a fluorescent dye whose emission spectrum is sensitive to the lipid packing of the membrane. An increase in membrane fluidity leads to a red shift in the emission maximum. GP is calculated from the fluorescence intensities at two emission wavelengths.

  • Fluorescence Anisotropy: Using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), the rotational diffusion of the probe within the membrane is measured. Higher anisotropy values correspond to a more rigid membrane.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of this complex is modulated by the availability of its substrates (branched-chain α-keto acids) and is also subject to transcriptional regulation in response to nutrient availability.[12] In some bacteria, global regulators like CodY and CcpA play a role in controlling the expression of genes involved in branched-chain amino acid metabolism.[12]

Implications for Drug Development

The unique presence and critical role of branched-chain fatty acids in the membranes of many pathogenic bacteria make their biosynthetic pathway an attractive target for novel antimicrobial drugs. Inhibitors of key enzymes like the BCKDH complex could disrupt membrane integrity and function, leading to bacterial cell death or increased susceptibility to other antibiotics.

Conclusion

This compound is a central molecule in the synthesis of anteiso-branched-chain fatty acids, which are essential for maintaining membrane fluidity and enabling bacterial adaptation to environmental stresses. A thorough understanding of its biosynthesis, regulation, and function is crucial for fundamental microbiology and for the development of new therapeutic strategies against bacterial pathogens. This guide provides a foundational resource for researchers to delve into this important area of bacterial physiology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, membrane fluidity, and metabolic health. 15-Methylheptadecanoyl-CoA, the activated form of anteisostearic acid, is a specific BCFA whose synthesis is intrinsically linked to the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This technical guide provides an in-depth exploration of this metabolic connection, detailing the enzymatic pathways, presenting quantitative data from isotopic labeling studies, and outlining the sophisticated experimental protocols used to investigate these processes. By understanding the molecular journey from dietary amino acids to complex lipids, researchers can better identify potential targets for therapeutic intervention in metabolic diseases.

The Core Metabolic Pathways

The synthesis of this compound is not a standalone process but rather the culmination of two interconnected pathways: the catabolism of BCAAs to produce a specific primer molecule, and the subsequent elongation of this primer by the fatty acid synthesis machinery.

Catabolism of Branched-Chain Amino Acids: Generating the Primer

The three essential BCAAs—leucine, isoleucine, and valine—are initially catabolized in extrahepatic tissues like skeletal muscle.[1] The process begins with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), followed by an irreversible oxidative decarboxylation step mediated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][3][4]

While all three BCAAs are structurally similar, their breakdown products are distinct:

  • L-Leucine is purely ketogenic, yielding acetyl-CoA and acetoacetate.[1][5][6]

  • L-Valine is glucogenic, yielding propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA.[1][5][6] The catabolism of valine produces isobutyryl-CoA, a primer for iso-series BCFAs.[7]

  • L-Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and propionyl-CoA.[1][5][6] Crucially, an intermediate in this pathway is α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA). This molecule serves as the specific primer for the synthesis of anteiso-series odd-numbered BCFAs, including 15-methylheptadecanoic acid.

The following diagram illustrates the initial, decisive steps in BCAA catabolism that generate the primers for branched-chain fatty acid synthesis.

Caption: Catabolic pathways of BCAAs generating fatty acid primers.
Biosynthesis of this compound via Fatty Acid Synthase (FASN)

The de novo synthesis of fatty acids is catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN).[8] The canonical pathway begins with an acetyl-CoA primer to produce even-chain saturated fatty acids like palmitate (C16:0). However, FASN can utilize alternative primers.

For the synthesis of 15-methylheptadecanoic acid (an anteiso-C18:0 fatty acid), the process is as follows:

  • Priming: Instead of acetyl-CoA, FASN is primed with α-methylbutyryl-CoA derived from isoleucine catabolism.

  • Elongation: The cycle proceeds with the sequential addition of six two-carbon units. These units are supplied by malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC).

  • Termination: After six elongation cycles, the resulting 18-carbon acyl chain is hydrolyzed from the FASN complex by a thioesterase domain, releasing 15-methylheptadecanoic acid. This is then activated to This compound by an acyl-CoA synthetase for use in downstream metabolic processes.

FASN_Pathway cluster_fasn FASN Elongation Cycle Isoleucine L-Isoleucine BCAACatabolism BCAA Catabolism (BCAT, BCKDH) Isoleucine->BCAACatabolism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC AMBCoA α-Methylbutyryl-CoA (C5 Primer) FASN Fatty Acid Synthase (FASN) AMBCoA->FASN MalonylCoA Malonyl-CoA (C2 Donor) MalonylCoA->FASN x 6 BCAACatabolism->AMBCoA Primer ACC->MalonylCoA Elongation Unit Final_FA 15-Methylheptadecanoic Acid (anteiso-C18:0) FASN->Final_FA Thioesterase Release ACS Acyl-CoA Synthetase Final_FA->ACS Final_CoA This compound ACS->Final_CoA Activation

Caption: Synthesis of this compound from Isoleucine.

Quantitative Data from Isotopic Tracer Studies

Stable isotope tracing provides a powerful method to quantify the contribution of specific precursors to downstream metabolites. Studies using uniformly labeled 13C-BCAAs ([U-13C]) in 3T3-L1 adipocytes have elucidated the significant role of BCAA catabolism in fatty acid synthesis.[5][6]

The data below summarizes the fractional contribution of BCAAs and glutamine to the lipogenic acetyl-CoA and propionyl-CoA pools, which are the building blocks for even-chain and odd-chain fatty acids, respectively. While this study focused on odd-chain fatty acids like C15:0 and C17:0 (primed by propionyl-CoA), the principles directly apply to the synthesis of BCFAs, which use similar BCAA-derived primers.

Precursor PoolSource SubstrateFractional Contribution (%) to Pool
Lipogenic Acetyl-CoA Leucine13.0 ± 0.9
Isoleucine12.0 ± 0.6
Valine0
Glutamine27.0 ± 1.2
Lipogenic Propionyl-CoA Leucine0
Isoleucine95.0 ± 4.0
Valine87.0 ± 3.0
Glutamine0
Table adapted from data in Wallace et al., PLOS One, 2015.[5] Data represents the percentage of the precursor pool derived from the specified amino acid in cultured 3T3-L1 adipocytes.

These results demonstrate that isoleucine and valine catabolism are the exclusive sources for the propionyl-CoA used in odd-chain fatty acid synthesis.[5][6] By extension, isoleucine is the primary source for the α-methylbutyryl-CoA primer required for 15-methylheptadecanoic acid synthesis.

Experimental Protocols

Investigating the link between BCAA metabolism and BCFA synthesis requires a multi-faceted approach combining cell culture, stable isotope tracing, and advanced mass spectrometry.

General Experimental Workflow

The logical flow for a typical tracer experiment is outlined below. This workflow allows researchers to track carbon atoms from a labeled BCAA into the final fatty acid product.

Experimental_Workflow Start Start: Cell Culture (e.g., 3T3-L1 Adipocytes) Tracer Incubation with [U-13C]Isoleucine Tracer Start->Tracer Harvest Cell Harvesting & Quenching Tracer->Harvest Extraction Metabolite Extraction (e.g., Folch Method) Harvest->Extraction Split Split Sample Extraction->Split FAME Fatty Acid Derivatization (Transesterification to FAMEs) Split->FAME For Fatty Acid Profile LCMS LC-MS/MS Analysis Split->LCMS For Acyl-CoA Profile GCMS GC-MS Analysis FAME->GCMS FA_Data Fatty Acid Isotopomer Data GCMS->FA_Data Analysis Isotopomer Spectral Analysis (ISA) & Metabolic Flux Analysis FA_Data->Analysis CoA_Data Acyl-CoA Isotopomer Data LCMS->CoA_Data CoA_Data->Analysis

Caption: Workflow for stable isotope tracing of BCAA metabolism.
Protocol for Isotopic Labeling and Sample Preparation

This protocol is based on methodologies used for studying fatty acid synthesis in cultured adipocytes.[5][6]

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes over 8-10 days using a standard cocktail of insulin (B600854), dexamethasone, and IBMX.

  • Tracer Incubation: On the day of the experiment, culture medium is replaced with fresh DMEM supplemented with the desired tracer, for example, 2 mM [U-13C]isoleucine. Cells are incubated for a defined period (e.g., 24 hours) to allow for incorporation of the label into downstream metabolites.

  • Cell Harvesting and Quenching: The culture medium is aspirated, and the cell monolayer is washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Metabolism is quenched by adding 1 mL of ice-cold 50% methanol. Cells are scraped and collected into a microcentrifuge tube.

  • Lipid Extraction (Folch Method):

    • To the cell suspension, add 2 mL of chloroform (B151607) to create a chloroform/methanol/water ratio of 2:1:0.8.

    • Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • The lower organic phase (containing lipids) is collected. The upper aqueous phase (containing polar metabolites like acyl-CoAs) can be collected for separate analysis.

    • The extraction is repeated on the remaining interface material, and the organic phases are pooled.

    • The pooled organic extract is dried under a stream of nitrogen gas.

Protocol for Fatty Acid Analysis by GC-MS
  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The dried lipid extract is resuspended in 1 mL of 2.5% H2SO4 in methanol.

    • The mixture is incubated at 80°C for 1 hour to transesterify fatty acids to their methyl esters.

    • After cooling, 1.5 mL of water and 0.5 mL of hexane (B92381) are added. The mixture is vortexed and centrifuged.

    • The upper hexane layer, containing the FAMEs, is transferred to a new vial for analysis.

  • GC-MS Analysis:

    • An Agilent gas chromatograph coupled to a mass spectrometer is used.

    • Column: A DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) is typically used for FAME separation.

    • Injection: 1 µL of the FAME extract is injected in splitless mode.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

    • Mass Spectrometry: The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

    • Data Analysis: FAMEs are identified by their retention times and mass spectra compared to known standards. The mass isotopomer distributions of 15-methylheptadecanoate are analyzed to determine the extent of 13C incorporation from the isoleucine tracer.[5][6]

Protocol for Acyl-CoA Analysis by LC-MS/MS

Quantification of cellular acyl-CoAs is challenging due to their low abundance and instability.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10][11][12]

  • Extraction: The aqueous phase from the Folch extraction (or a dedicated cell pellet extraction with acetonitrile/water) is used. The extract must be kept cold and processed quickly.

  • LC Separation:

    • An ultra-high performance liquid chromatography (UPLC) system is used.

    • Column: A reverse-phase column, such as a Waters ACQUITY C8, is employed for separation.

    • Mobile Phases: A binary gradient is used, typically with Mobile Phase A as 5 mM ammonium (B1175870) acetate (B1210297) in water and Mobile Phase B as 100% methanol.[10]

    • Gradient: A typical gradient starts at 5% B, ramps to 95% B, holds, and then re-equilibrates.

  • MS/MS Detection:

    • A triple quadrupole mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.

    • MRM Transitions: For each acyl-CoA, a specific precursor ion (the molecular ion [M+H]+) and a product ion (a characteristic fragment) are monitored. For this compound, this would involve calculating its specific molecular weight and identifying a suitable fragmentation pattern.

    • Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous acyl-CoA to that of a stable isotope-labeled internal standard.

Implications for Research and Drug Development

The direct metabolic link between isoleucine catabolism and the synthesis of anteiso-BCFAs like this compound presents several opportunities for investigation:

  • Metabolic Disorders: Dysregulation of BCAA metabolism is strongly associated with insulin resistance and type 2 diabetes.[2] Understanding how this dysregulation impacts the profile of specific BCFAs could reveal new biomarkers or disease mechanisms.

  • Enzyme Targeting: The BCKDH complex is a critical, rate-limiting step in BCAA catabolism.[2] Modulating its activity could be a strategy to control the production of BCAA-derived metabolites, including primers for BCFA synthesis.

  • Nutritional Science: The production of specific BCFAs is directly dependent on the dietary intake of essential amino acids. This highlights a deeper integration of amino acid and lipid metabolism than previously appreciated, with potential implications for designing therapeutic diets.[13]

References

The Role of 15-Methylheptadecanoyl-CoA in Modulating Microbial Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microbial adaptation to diverse and often harsh environmental conditions is intrinsically linked to the dynamic nature of their cellular membranes. A key strategy employed by many bacteria to maintain optimal membrane fluidity is the incorporation of branched-chain fatty acids (BCFAs). This technical guide provides an in-depth exploration of the function of 15-methylheptadecanoyl-CoA, the precursor to the anteiso-C18:0 fatty acid, in modulating microbial membrane fluidity. We will delve into the biosynthesis of anteiso-BCFAs, their impact on the physical properties of the membrane, and the experimental methodologies used to quantify these effects. This guide consolidates current knowledge to support research and development efforts targeting microbial membrane dynamics.

Introduction

The fluidity of the microbial cell membrane is a critical parameter that influences a myriad of cellular processes, including nutrient transport, protein function, and resistance to environmental stresses.[1] Bacteria have evolved sophisticated mechanisms to adjust their membrane composition in response to external stimuli, a phenomenon known as homeoviscous adaptation. One of the primary ways bacteria, particularly Gram-positive species like Bacillus subtilis and Listeria monocytogenes, regulate membrane fluidity is by altering the ratio of straight-chain, iso-branched, and anteiso-branched fatty acids within their membrane phospholipids.[2][3][4]

This compound is a pivotal intermediate in the biosynthesis of anteiso-heptadecanoic acid (anteiso-C17:0), a prominent anteiso-BCFA in many bacteria. BCFAs, with their methyl branches, disrupt the orderly packing of fatty acyl chains, thereby increasing membrane fluidity.[5] Notably, anteiso-BCFAs are more effective at fluidizing membranes than their iso-counterparts, making them crucial for microbial survival, especially at low temperatures.[5][6]

This guide will provide a comprehensive overview of the role of this compound and the resulting anteiso-fatty acids in microbial membrane physiology.

Biosynthesis of this compound and Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids begins with the selection of a specific primer molecule by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[6] For odd-numbered anteiso-fatty acids, the precursor is 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid isoleucine.[6] This initial step is a key regulatory point in determining the final fatty acid composition of the membrane.

The biosynthesis pathway can be visualized as follows:

Biosynthesis of Anteiso-Fatty Acids Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Oxidative Decarboxylation Acyl_ACP Acyl-ACP (growing chain) Two_Methylbutyryl_CoA->Acyl_ACP FabH (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Acyl_ACP Elongation Cycles Anteiso_Fatty_Acid Anteiso-Fatty Acid (e.g., 15-methylheptadecanoic acid) Acyl_ACP->Anteiso_Fatty_Acid Membrane_Phospholipid Membrane Phospholipid Anteiso_Fatty_Acid->Membrane_Phospholipid Incorporation

Biosynthesis of Anteiso-Fatty Acids.

The selection of 2-methylbutyryl-CoA by FabH is a critical determinant of the final anteiso-fatty acid content. Environmental factors, particularly temperature, can influence the substrate preference of FabH. Studies in Listeria monocytogenes have shown that at lower temperatures, FabH exhibits an increased preference for 2-methylbutyryl-CoA, leading to a higher proportion of anteiso-fatty acids in the membrane, which is crucial for cold adaptation.[6]

Quantitative Impact on Membrane Fluidity

The incorporation of anteiso-fatty acids has a direct and quantifiable effect on membrane fluidity. While specific data for this compound is limited, studies on bacteria with altered BCFA compositions provide valuable insights.

A study on a Bacillus subtilis mutant (Δbkd) auxotrophic for BCFA precursors allowed for the manipulation of the membrane's fatty acid composition.[2] Membrane fluidity was assessed by measuring the fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), where a lower anisotropy value indicates higher fluidity.

Cell Type/Condition Predominant BCFA Type Anteiso-BCFA Content (%) DPH Anisotropy (Arbitrary Units) Relative Membrane Fluidity
B. subtilis Wild-TypeMix of iso and anteiso-~0.18High
B. subtilis Δbkd + 2-methyl butyric acidAnteiso77~0.17Highest
B. subtilis Δbkd + isobutyric acidIso-~0.19Lower
B. subtilis Δbkd (precursor depleted)Straight-chain enriched->0.20Lowest

Data summarized from a study on Bacillus subtilis.[2]

These results clearly demonstrate that a higher content of anteiso-BCFAs leads to a significant increase in membrane fluidity.[2]

Signaling and Regulation

Currently, there is no evidence of a specific signaling pathway directly initiated by this compound. Its primary role appears to be as a biosynthetic precursor. However, the regulation of its synthesis is a key aspect of a broader signaling network that responds to environmental cues.

The regulation of BCFA synthesis is primarily controlled by:

  • Precursor Availability: The intracellular concentration of branched-chain amino acids, particularly isoleucine for anteiso-BCFAs, directly influences the rate of synthesis.[5]

  • Enzyme Selectivity: The affinity of FabH for different acyl-CoA primers is a critical control point. As mentioned, this selectivity can be temperature-dependent.[6]

In Staphylococcus aureus, it has been shown that branched-chain fatty acids are required for the activation of multiple two-component systems, suggesting a link between membrane composition and the regulation of virulence.[7] This indicates that while this compound itself may not be a signaling molecule, the resulting changes in membrane fluidity can have profound effects on signal transduction pathways.

Regulation of Anteiso-Fatty Acid Synthesis Low_Temperature Low Temperature FabH FabH Enzyme Low_Temperature->FabH Increases preference for anteiso-precursor Isoleucine_Availability Isoleucine Availability Two_Methylbutyryl_CoA_Selection Increased selection of 2-Methylbutyryl-CoA Isoleucine_Availability->Two_Methylbutyryl_CoA_Selection Provides precursor FabH->Two_Methylbutyryl_CoA_Selection Anteiso_FA_Synthesis Increased Anteiso-Fatty Acid Synthesis Two_Methylbutyryl_CoA_Selection->Anteiso_FA_Synthesis Membrane_Fluidity Increased Membrane Fluidity Anteiso_FA_Synthesis->Membrane_Fluidity

Regulation of Anteiso-Fatty Acid Synthesis.

Experimental Protocols

Analysis of Branched-Chain Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying the fatty acid composition of microbial membranes. The following is a generalized protocol.

GC-MS Analysis of Bacterial Fatty Acids Workflow Cell_Harvest 1. Cell Harvesting (Centrifugation) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Cell_Harvest->Lipid_Extraction Derivatization 3. Derivatization to FAMEs (Fatty Acid Methyl Esters) Lipid_Extraction->Derivatization GC_MS_Analysis 4. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 5. Data Analysis (Peak identification and quantification) GC_MS_Analysis->Data_Analysis

GC-MS Analysis Workflow.

Methodology:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase. Harvest cells by centrifugation and wash to remove media components.

  • Lipid Extraction: Extract total lipids from the cell pellet using a suitable method, such as the Bligh and Dyer method, which uses a chloroform:methanol:water solvent system.

  • Saponification and Derivatization: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from the lipid backbone. Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

    • Gas Chromatograph: Use a suitable capillary column (e.g., a polar column like BPX-70) to separate the FAMEs based on their boiling points and polarity. A typical temperature program would involve an initial hold followed by a gradual ramp to a final temperature.

    • Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (e.g., by electron impact) and the resulting fragments are detected. The mass spectrum of each FAME is a unique fingerprint that allows for its identification.

  • Data Analysis: Identify the different fatty acids by comparing their retention times and mass spectra to known standards. Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. When incorporated into a lipid membrane, its emission spectrum shifts depending on the degree of water penetration into the bilayer, which is related to lipid packing and fluidity. This shift is quantified by the Generalized Polarization (GP) value.

Methodology:

  • Cell Staining: Incubate a suspension of bacterial cells with a working solution of Laurdan (e.g., 10 µM) for a short period (e.g., 10 minutes).

  • Washing: Pellet the stained cells by centrifugation and wash them multiple times with a suitable buffer to remove excess Laurdan.

  • Fluorescence Measurement: Resuspend the washed cells in buffer and measure the fluorescence intensity at two emission wavelengths (typically 440 nm and 490 nm) using a fluorometer or a fluorescence microscope, with an excitation wavelength of around 350 nm.

  • GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[8]

A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[8]

Conclusion

This compound is a crucial precursor for the synthesis of anteiso-fatty acids, which are key modulators of membrane fluidity in many bacteria. The incorporation of these fatty acids, particularly in response to low temperatures, allows microbes to maintain the functional integrity of their cell membranes. While the direct signaling role of this compound appears limited, the resulting alterations in membrane fluidity can have far-reaching consequences for cellular physiology and signal transduction. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate relationship between branched-chain fatty acid metabolism and microbial adaptation. A deeper understanding of these processes may unveil novel targets for the development of antimicrobial agents that disrupt membrane homeostasis.

References

15-Methylheptadecanoyl-CoA: A Potential Endogenous Signaling Molecule at the Nexus of Metabolism and Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) molecules, traditionally viewed as metabolic intermediates in fatty acid metabolism, are emerging as critical signaling molecules that modulate a variety of cellular processes. This whitepaper focuses on 15-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and explores its potential as a signaling molecule. Drawing parallels from closely related branched-chain fatty acyl-CoAs, we hypothesize two primary signaling mechanisms for this compound: activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and post-translational modification of proteins through acylation. This document provides a comprehensive overview of these potential signaling pathways, detailed experimental protocols to investigate these hypotheses, and quantitative data from related molecules to provide a framework for future research. The insights presented herein aim to catalyze further investigation into the signaling roles of this compound and its potential as a therapeutic target in metabolic diseases.

Introduction: Beyond Metabolism - Acyl-CoAs as Signaling Molecules

Acyl-CoAs are central players in cellular metabolism, serving as substrates and intermediates in the synthesis and oxidation of fatty acids.[1] However, a growing body of evidence suggests that their roles extend far beyond bioenergetics. Long-chain and branched-chain fatty acyl-CoAs can act as allosteric regulators of enzymes and, more directly, as ligands for nuclear receptors, thereby influencing gene expression.[2][3] Furthermore, the acyl group from these molecules can be covalently attached to proteins, a post-translational modification known as acylation, which can alter protein function, localization, and stability.[4][5]

This compound is a saturated, branched-chain fatty acyl-CoA derived from 15-methylheptadecanoic acid (anteiso-C18:0).[6][7] While its metabolic roles are understood within the broader context of branched-chain fatty acid metabolism, its specific functions as a signaling molecule are largely unexplored. This guide will lay the foundation for investigating these potential signaling roles by proposing and detailing two plausible mechanisms based on the established functions of structurally similar molecules.

Hypothesized Signaling Mechanisms of this compound

Based on the known signaling activities of other branched-chain fatty acyl-CoAs, we propose two primary signaling pathways for this compound.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

A compelling body of evidence indicates that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation.[2][3] Studies have shown that branched-chain fatty acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA bind to PPARα with high affinity, inducing conformational changes and promoting the recruitment of coactivator proteins.[2][3] This suggests that this compound could act as an endogenous ligand for PPARα, thereby modulating the expression of genes involved in lipid metabolism.

The proposed signaling pathway is as follows:

  • Cellular Uptake and Activation: 15-methylheptadecanoic acid enters the cell and is converted to this compound by an acyl-CoA synthetase.

  • Nuclear Translocation and Binding: this compound translocates to the nucleus and binds to the ligand-binding domain of PPARα.

  • Heterodimerization and DNA Binding: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcriptional Activation: The PPARα/RXR heterodimer recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid transport and catabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15-MHDA 15-Methylheptadecanoic Acid ACS Acyl-CoA Synthetase 15-MHDA->ACS 15-MHD-CoA_cyto This compound 15-MHD-CoA_nucl This compound 15-MHD-CoA_cyto->15-MHD-CoA_nucl Translocation ACS->15-MHD-CoA_cyto PPARa PPARα 15-MHD-CoA_nucl->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes

Figure 1: Proposed PPARα signaling pathway for this compound.
Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is attached to an amino acid residue of a protein.[4] This modification can influence a protein's subcellular localization, membrane association, and interaction with other proteins.[5] A recent study in C. elegans revealed that cysteine S-acylation predominantly utilizes 15-methylhexadecanoic acid (iso-C17:0), a structurally very similar branched-chain fatty acid.[8] This raises the intriguing possibility that this compound serves as the donor for the "anteiso-heptadecanoylation" of proteins in mammalian cells.

The proposed mechanism for protein acylation by this compound is:

  • Substrate Availability: Cellular pools of this compound are maintained through synthesis from its corresponding fatty acid.

  • Enzymatic Transfer: A specific, yet to be identified, protein acyltransferase (PAT) catalyzes the transfer of the 15-methylheptadecanoyl group from this compound to a specific amino acid residue (e.g., cysteine) on a target protein.

  • Functional Modification: The acylated protein exhibits altered properties, such as enhanced membrane affinity or a change in its ability to interact with signaling partners, leading to a downstream cellular response.

Protein_Acylation_Pathway 15-MHD-CoA This compound PAT Protein Acyltransferase (PAT) 15-MHD-CoA->PAT Protein Substrate Protein Protein->PAT AcylatedProtein Acylated Protein PAT->AcylatedProtein CoA CoA-SH PAT->CoA CellularResponse Altered Protein Function (e.g., Membrane Targeting, Protein-Protein Interactions) AcylatedProtein->CellularResponse

Figure 2: Hypothesized protein acylation pathway involving this compound.

Quantitative Data from Related Branched-Chain Fatty Acyl-CoAs

Direct quantitative data for the interaction of this compound with signaling proteins is not yet available. However, data from structurally similar branched-chain fatty acyl-CoAs can provide an estimate of its potential potency.

Acyl-CoA SpeciesTargetBinding Affinity (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[2]
Pristanoyl-CoAPPARα~11 nM[2]

This table presents data from related molecules to infer the potential binding affinity of this compound. Further experimental validation is required.

Experimental Protocols for Investigating the Signaling Roles of this compound

To validate the hypothesized signaling roles of this compound, a series of well-defined experiments are necessary. The following section outlines detailed protocols for key experiments.

Proposed Experimental Workflow

The overall workflow to investigate the signaling potential of this compound would involve cell culture, treatment, sample preparation, and various analytical techniques.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Culture relevant cell line (e.g., HepG2, HEK293T) Treatment Treat with 15-methylheptadecanoic acid or vehicle control CellCulture->Treatment Harvest Harvest cells Treatment->Harvest Extraction Separate extractions for: 1. Acyl-CoAs 2. Proteins 3. RNA Harvest->Extraction LCMS_AcylCoA LC-MS/MS quantification of 15-MHD-CoA Extraction->LCMS_AcylCoA BindingAssay PPARα binding assay (Co-IP or Fluorescence) Extraction->BindingAssay ReporterAssay PPARα reporter gene assay Extraction->ReporterAssay AcylationAnalysis Proteomic analysis of acylated proteins Extraction->AcylationAnalysis qPCR qPCR for PPARα target genes Extraction->qPCR

Figure 3: Proposed experimental workflow to investigate this compound signaling.
Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA quantification.[9]

1. Materials:

  • Cell culture of interest

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled heptadecanoyl-CoA)

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, HPLC-grade

  • Water, HPLC-grade

  • Reversed-phase C18 HPLC column

  • Triple quadrupole mass spectrometer

2. Sample Preparation:

  • Aspirate media from cultured cells and wash with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Spike the samples with the internal standard.

  • Sonicate the samples briefly on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Use a reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient from low to high organic phase to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The common fragment for CoA esters is m/z 507.[9]

Protocol for PPARα Ligand Binding Assay (Co-Immunoprecipitation)

1. Materials:

  • Nuclear extracts from cells treated with 15-methylheptadecanoic acid.

  • Antibody against PPARα.

  • Protein A/G magnetic beads.

  • Wash buffers (e.g., RIPA buffer).

  • Elution buffer.

  • LC-MS/MS setup for acyl-CoA analysis.

2. Procedure:

  • Incubate the nuclear extracts with the anti-PPARα antibody to form an antibody-antigen complex.

  • Add Protein A/G magnetic beads to the mixture to capture the antibody-antigen complex.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the PPARα and any bound molecules from the beads using an elution buffer.

  • Analyze the eluate for the presence of this compound using the LC-MS/MS protocol described above. An enrichment of this compound in the eluate compared to a control IgG immunoprecipitation would indicate binding.

Protocol for PPARα Reporter Gene Assay

1. Materials:

  • HEK293T cells (or other suitable cell line).

  • Expression plasmids for PPARα and RXR.

  • A reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • 15-methylheptadecanoic acid.

  • Luciferase assay reagent.

2. Procedure:

  • Co-transfect the cells with the PPARα, RXR, PPRE-luciferase, and control plasmids.

  • After 24 hours, treat the cells with varying concentrations of 15-methylheptadecanoic acid or a known PPARα agonist (positive control).

  • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase in normalized luciferase activity in response to 15-methylheptadecanoic acid treatment indicates activation of PPARα.

Conclusion and Future Directions

The evidence for the signaling roles of branched-chain fatty acyl-CoAs strongly suggests that this compound is more than just a metabolic intermediate. The hypotheses of PPARα activation and protein acylation provide a solid framework for future research into its specific cellular functions. Validating these pathways and identifying the specific protein targets of acylation will be crucial next steps.

For drug development professionals, understanding the signaling functions of this compound could unveil new therapeutic targets. Modulation of its cellular levels or its interaction with signaling proteins could offer novel strategies for the treatment of metabolic disorders such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes. The experimental protocols provided in this guide offer a clear path forward for elucidating the signaling roles of this intriguing molecule.

References

The Enzymatic Machinery of 15-Methylheptadecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylheptadecanoic acid, a branched-chain fatty acid, undergoes metabolism through the peroxisomal α-oxidation pathway. This process is crucial for the degradation of fatty acids with methyl groups at odd-numbered carbon atoms, which obstruct the standard β-oxidation pathway. This technical guide provides a comprehensive overview of the putative enzymes involved in the metabolism of 15-Methylheptadecanoyl-CoA, detailing their functions, available quantitative data, and the experimental protocols used for their characterization. The metabolic pathway and experimental workflows are visually represented to facilitate a deeper understanding of this critical biochemical process.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids and are obtained through diet or endogenous synthesis. The metabolism of BCFAs with methyl substitutions, such as 15-methylheptadecanoic acid, requires a specialized enzymatic pathway known as α-oxidation. This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid, thereby bypassing the methyl branch and allowing for subsequent degradation via β-oxidation. The entire process of α-oxidation for this compound is believed to occur within the peroxisomes.[1] This guide focuses on the key enzymes implicated in this metabolic route, providing a technical resource for researchers in lipid metabolism and drug development.

The Core Metabolic Pathway: Peroxisomal α-Oxidation

The metabolism of this compound is a multi-step enzymatic process localized within the peroxisomes.[1] The pathway is initiated by the activation of the fatty acid to its CoA ester, followed by a series of reactions that shorten the carbon chain.

Metabolism_Pathway cluster_peroxisome Peroxisome 15-MHA 15-Methylheptadecanoic Acid 15-MHA-CoA This compound 15-MHA->15-MHA-CoA Acyl-CoA Synthetase (ACS) 2-OH-15-MHA-CoA 2-Hydroxy-15-methylheptadecanoyl-CoA 15-MHA-CoA->2-OH-15-MHA-CoA Phytanoyl-CoA Hydroxylase (PHYH) 14-Methylhexadecanal (B14355375) 14-Methylhexadecanal 2-OH-15-MHA-CoA->14-Methylhexadecanal 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Formyl-CoA Formyl-CoA 2-OH-15-MHA-CoA->Formyl-CoA 14-Methylhexadecanoic_Acid 14-Methylhexadecanoic Acid 14-Methylhexadecanal->14-Methylhexadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Products 14-Methylhexadecanoic_Acid->Beta_Oxidation Further Metabolism

Figure 1: The peroxisomal α-oxidation pathway of this compound.

Putative Enzymes and Their Characteristics

The metabolism of this compound is orchestrated by a series of specialized enzymes. While direct kinetic data for this compound is limited, studies on structurally similar 3-methyl-branched fatty acids provide significant insights.

Acyl-CoA Synthetase (ACS)
  • Function: The initial step in the metabolism of 15-methylheptadecanoic acid is its activation to a thioester with Coenzyme A, a reaction catalyzed by an Acyl-CoA Synthetase. This activation is essential for the subsequent enzymatic reactions. While several Acyl-CoA synthetases exist, it is postulated that specific synthetases are involved in the activation of branched-chain fatty acids in peroxisomes.[2]

Phytanoyl-CoA Hydroxylase (PHYH)
  • Function: Also known as phytanoyl-CoA 2-hydroxylase, PHYH is a key enzyme in α-oxidation. It catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[3] This enzyme exhibits a broader substrate specificity than its name suggests, with the capacity to hydroxylate various mono-branched 3-methylacyl-CoA esters.[4] Notably, it is active towards 3-methylhexadecanoyl-CoA, a close structural analog of this compound.[3]

  • Cofactors: The activity of PHYH is dependent on Fe(II), 2-oxoglutarate, and ascorbate. Unexpectedly, it also requires GTP or ATP and Mg(2+).[3]

2-Hydroxyacyl-CoA Lyase 1 (HACL1)
  • Function: Previously known as 2-hydroxyphytanoyl-CoA lyase, HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves the C1-C2 bond of 2-hydroxy-3-methylacyl-CoA.[5] This reaction yields a (n-1) aldehyde (in this case, 14-methylhexadecanal) and formyl-CoA.[5] HACL1 is known to act on various 2-hydroxy long-chain fatty acyl-CoAs, not just those derived from phytanic acid.[6]

  • Cofactors: HACL1 requires Mg2+ and thiamine pyrophosphate for its catalytic activity.[7]

Aldehyde Dehydrogenase (ALDH)
  • Function: The 14-methylhexadecanal produced by HACL1 is subsequently oxidized to its corresponding carboxylic acid, 14-methylhexadecanoic acid, by an aldehyde dehydrogenase.[1] The human genome contains nineteen identified ALDH genes, and these enzymes are crucial for detoxifying a wide range of aldehydes.[8] The specific ALDH isoform involved in this pathway is likely one with a preference for long-chain aliphatic aldehydes.

Quantitative Data

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PHYH)

SubstrateRelative Activity (%)Reference
Phytanoyl-CoA100[3]
3-Methylhexadecanoyl-CoAActive (not quantified)[3][4]
2-Methyl- and 4-Methyl-branched Acyl-CoAsNo activity[3]
Long and Very Long Straight Chain Acyl-CoAsNo activity[3]

Table 2: Cofactor Requirements for α-Oxidation Enzymes

EnzymeCofactorsReference
Phytanoyl-CoA Hydroxylase (PHYH)Fe(II), 2-oxoglutarate, Ascorbate, GTP/ATP, Mg(2+)[3]
2-Hydroxyacyl-CoA Lyase 1 (HACL1)Mg(2+), Thiamine Pyrophosphate (TPP)[7]
Aldehyde Dehydrogenase (ALDH)NAD(P)+[7]

Table 3: Tissue Expression of α-Oxidation Enzymes in Humans

GeneLiverKidneyBrainHeartReference
PHYHHighHighVirtually AbsentHigh[9]
HACL1HighHighLowModerate[9][10]
ALDH3A2HighHighLowLow[9]

Experimental Protocols

Detailed, step-by-step protocols are essential for the accurate study of these enzymes. Below are summaries of methodologies derived from the literature.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay typically involves the incubation of the enzyme with its substrates and cofactors, followed by the analysis of the products.

  • Principle: The conversion of the 3-methylacyl-CoA substrate to its 2-hydroxy derivative is measured.

  • Reaction Mixture:

    • Recombinant or purified PHYH

    • Substrate (e.g., phytanoyl-CoA or 3-methylhexadecanoyl-CoA)

    • Cofactors: FeSO₄, 2-oxoglutarate, ascorbate, ATP or GTP, MgCl₂

    • Buffer (e.g., Tris-HCl)

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Analysis: The reaction is stopped, and the acyl-CoA esters are extracted and analyzed by reverse-phase high-performance liquid chromatography (HPLC). The formation of the 2-hydroxyacyl-CoA product is quantified by monitoring the absorbance at 260 nm.

PHYH_Assay_Workflow Start Prepare Reaction Mixture Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop Reaction (e.g., acidification) Incubation->Stop_Reaction Extraction Extract Acyl-CoA Esters Stop_Reaction->Extraction HPLC RP-HPLC Analysis (A260 nm) Extraction->HPLC Quantification Quantify 2-Hydroxy Product HPLC->Quantification

Figure 2: General workflow for the PHYH activity assay.
Assay for 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity

This assay measures the cleavage of the 2-hydroxyacyl-CoA substrate.

  • Principle: The production of formyl-CoA, which is readily hydrolyzed to formate, is quantified.

  • Reaction Mixture:

    • Enzyme source (e.g., purified HACL1, cell lysate)

    • Substrate (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA)

    • Cofactors: MgCl₂, Thiamine Pyrophosphate (TPP)

    • Buffer (e.g., Tris buffer, pH 7.5)

  • Incubation: The reaction is carried out at 37°C.

  • Analysis: The reaction is stopped, and the [¹⁴C]formate produced is measured as ¹⁴CO₂ after oxidation.

Assay for Aldehyde Dehydrogenase (ALDH) Activity

A general spectrophotometric assay can be adapted for fatty aldehydes.

  • Principle: The reduction of NAD(P)⁺ to NAD(P)H is monitored as an increase in absorbance at 340 nm.

  • Reaction Mixture:

    • Enzyme source (e.g., cell lysate, purified ALDH)

    • Substrate (e.g., a fatty aldehyde like hexadecanal)

    • Cofactor: NAD⁺ or NADP⁺

    • Buffer (e.g., sodium pyrophosphate, pH 8.0)

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C).

  • Analysis: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

Conclusion

The metabolism of this compound is a critical process for handling branched-chain fatty acids, and it relies on the coordinated action of a series of peroxisomal enzymes. While Phytanoyl-CoA Hydroxylase and 2-Hydroxyacyl-CoA Lyase 1 are central to this pathway, further research is needed to fully elucidate the specific kinetic parameters of these enzymes with this compound. The information and protocols presented in this guide provide a solid foundation for researchers to further investigate this metabolic pathway, which may have implications for various metabolic disorders and could be a target for therapeutic intervention.

References

Methodological & Application

Application Note: Chromatographic Separation of 15-Methylheptadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and are also found in various mammalian tissues. The isomers of 15-methylheptadecanoyl-CoA, namely this compound (anteiso-C18:0-CoA) and 14-methylheptadecanoyl-CoA (iso-C17:0-CoA is an incorrect designation for a C18 fatty acid, the corresponding iso-form would be 16-methylheptadecanoyl-CoA), play crucial roles in regulating membrane fluidity and are involved in various metabolic pathways. The subtle difference in the position of the methyl group makes their separation challenging. This application note provides a detailed protocol for the chromatographic separation of these isomers using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Metabolic Pathway of Branched-Chain Fatty Acyl-CoA Synthesis

The biosynthesis of branched-chain fatty acids originates from the catabolism of branched-chain amino acids (BCAAs). Isoleucine is the precursor for anteiso fatty acids, while leucine (B10760876) and valine are the precursors for iso fatty acids. The initial step is the conversion of the BCAA to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA primer. This primer is subsequently elongated by the fatty acid synthase (FASII) system.

BCAA_to_BCFA cluster_isoleucine Anteiso-BCFA Synthesis cluster_leucine_valine Iso-BCFA Synthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA (anteiso primer) alpha_keto_beta_methylvalerate->Methylbutyryl_CoA BCKDH anteiso_C18_CoA This compound (anteiso-C18:0-CoA) Methylbutyryl_CoA->anteiso_C18_CoA FASII Elongation Leucine Leucine alpha_ketoisocaproate α-ketoisocaproate Leucine->alpha_ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA (iso primer) alpha_ketoisocaproate->Isovaleryl_CoA BCKDH iso_C18_CoA 16-Methylheptadecanoyl-CoA (iso-C18:0-CoA) Isovaleryl_CoA->iso_C18_CoA FASII Elongation BCAT BCAT BCKDH BCKDH FASII FASII workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest extraction Acyl-CoA Extraction (TCA Precipitation, Sonication) harvest->extraction spe Solid Phase Extraction (SPE) (Cleanup and Concentration) extraction->spe analysis UHPLC-MS/MS Analysis (C18 Reversed-Phase) spe->analysis data Data Processing (Quantification and Isomer Comparison) analysis->data end Results data->end

Application Notes and Protocols for the Extraction of 15-Methylheptadecanoyl-CoA from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. As a derivative of 15-methylheptadecanoic acid, an anteiso-branched-chain fatty acid, its study is crucial for understanding metabolic pathways and their alterations in various physiological and pathological states. The accurate and reliable quantification of this compound in complex biological matrices such as tissues and cells is essential for advancing research in areas like metabolic diseases and drug development. However, its amphipathic nature, low abundance, and susceptibility to degradation pose significant analytical challenges.

These application notes provide detailed protocols for the extraction of this compound from biological samples, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods are designed to ensure high recovery rates and sample stability.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid and liquid phasePartitioning between two immiscible liquid phases
Sample Type Tissues, Cultured CellsTissues, Cultured Cells
Typical Recovery Rate 80-95%70-85%
Throughput High (amenable to automation)Moderate
Selectivity HighModerate
Cost per Sample HigherLower
Ease of Use ModerateSimple
Internal Standard Heptadecanoyl-CoA (C17:0-CoA) or ¹³C-labeled analogHeptadecanoyl-CoA (C17:0-CoA) or ¹³C-labeled analog
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile/Isopropanol (70:30, v/v)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Calculated m/z for [M+H]⁺ → Fragment ion
Collision Energy Optimized for specific instrument
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)

Note: The exact MRM transition and collision energy should be optimized for the specific instrument and this compound standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for small tissue samples (<100 mg).[1]

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) solution

  • Extraction Solvent: Acetonitrile

  • Wash Solution 1: 50% Acetonitrile in water

  • Wash Solution 2: Water

  • Elution Solvent: 50% Isopropanol in water

  • SPE Cartridges: C18, 100 mg

  • Homogenizer

  • Centrifuge

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Internal Standard Spiking: Add a known amount of Heptadecanoyl-CoA internal standard to the tissue.

  • Homogenization: Add 1 mL of ice-cold Homogenization Buffer and homogenize thoroughly on ice.

  • Protein Precipitation and Extraction: Add 3 mL of ice-cold Acetonitrile to the homogenate and continue homogenization for 1 minute.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of Elution Solvent, followed by 2 mL of Wash Solution 2.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of Wash Solution 1 and 2 mL of Wash Solution 2.

  • Elution: Elute the acyl-CoAs with 1.5 mL of Elution Solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cultured Cells

This protocol is suitable for adherent or suspension cultured cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) solution

  • Extraction Solvent: Isopropanol/Acetonitrile (1:1, v/v)

  • Aqueous Solution: 50 mM Ammonium Acetate, pH 7.0

  • Organic Solvent for phase separation: Dichloromethane

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold Extraction Solvent. Scrape the cells and collect the lysate.

    • Suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and then resuspend the cell pellet in 1 mL of ice-cold Extraction Solvent.

  • Internal Standard Spiking: Add a known amount of Heptadecanoyl-CoA internal standard to the cell lysate/suspension.

  • Lysis and Extraction: Vortex the cell suspension vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Liquid-Liquid Partitioning: Add 1 mL of Dichloromethane and 0.5 mL of 50 mM Ammonium Acetate (pH 7.0) to the supernatant. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Drying: Evaporate the aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis + Internal Standard sample->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Extraction (SPE or LLE) purification Purification & Concentration (Wash & Elute / Phase Separation) extraction->purification centrifugation->extraction drying Drying Down purification->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

metabolic_pathway fatty_acid 15-Methylheptadecanoic Acid acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP, CoA target_coa This compound acyl_coa_synthetase->target_coa AMP, PPi alpha_oxidation Alpha-Oxidation target_coa->alpha_oxidation omega_oxidation Omega-Oxidation target_coa->omega_oxidation beta_oxidation Beta-Oxidation target_coa->beta_oxidation product1 Pristanoyl-CoA alpha_oxidation->product1 product2 Dicarboxylic Acyl-CoA omega_oxidation->product2 product3 Propionyl-CoA + Acetyl-CoA beta_oxidation->product3

References

Application Notes and Protocols for 15-Methylheptadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the proper handling, storage, and stability of 15-Methylheptadecanoyl-CoA standards. It includes protocols for quantification and enzymatic assays, as well as an overview of its potential role in cellular signaling.

Handling and Stability of this compound

Proper handling and storage are crucial for maintaining the integrity of this compound standards. Long-chain acyl-CoAs are susceptible to hydrolysis and degradation, which can impact experimental results.

General Handling:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot the standard into single-use vials upon receipt.

  • Use Appropriate Solvents: For reconstitution, use high-purity organic solvents such as methanol, ethanol, or isopropanol. Aqueous buffers should be used with caution and only for immediate use, as acyl-CoAs are unstable in aqueous solutions.

  • Protect from Contamination: Work in a clean environment and use sterile pipette tips to prevent contamination from hydrolases or other enzymes.

Storage Conditions: Long-term stability is best achieved at low temperatures. For optimal preservation, store this compound standards as a powder or dissolved in an appropriate organic solvent.

Storage ConditionFormRecommended Duration
-80°CPowder or in Solvent> 1 year
-20°CPowder or in SolventUp to 6 months
4°CIn SolventShort-term (days)
Room TemperatureIn Aqueous BufferImmediate use only

Note: The stability data presented is based on general knowledge of long-chain fatty acyl-CoAs. It is recommended to perform in-house stability tests for specific experimental conditions.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in a suitable buffer on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Extraction: Perform a solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs. A C18 SPE cartridge is recommended.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample.

    • Wash with a low percentage of organic solvent in water to remove impurities.

    • Elute the this compound with a high percentage of organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium hydroxide (B78521) in water
Mobile Phase B 10 mM Ammonium hydroxide in 90:10 (v/v) acetonitrile:water
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion (Q1): [M+H]+ of this compound. Product ion (Q3): Characteristic fragment ions.

Note: The exact MS/MS transitions should be determined by direct infusion of the this compound standard.

Enzymatic Assay for Acyl-CoA Oxidase Activity

This protocol can be adapted to measure the activity of acyl-CoA oxidases using this compound as a substrate. The assay is based on the detection of H₂O₂ produced during the oxidation of the acyl-CoA.

Reagents:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • This compound standard solution

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Enzyme source (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a master mix containing the assay buffer, HRP, and Amplex® Red.

  • Add the this compound substrate to the wells of a 96-well plate.

  • Add the enzyme source to initiate the reaction.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence (or absorbance) at appropriate wavelengths over time.

  • Calculate the enzyme activity based on the rate of H₂O₂ production, using a standard curve generated with known concentrations of H₂O₂.

Signaling Pathways and Biological Role

Branched-chain fatty acyl-CoAs are known to be involved in cellular metabolism and signaling. While the specific roles of this compound are not extensively characterized, it is likely to participate in pathways similar to other branched-chain fatty acids.

One key area of involvement is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Branched-chain fatty acyl-CoAs have been shown to be ligands for PPARα.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Homogenization Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Enzymatic_Assay Enzymatic Assay Dry_Reconstitute->Enzymatic_Assay Quantification Quantification LC_MS->Quantification Activity_Calc Activity Calculation Enzymatic_Assay->Activity_Calc PPARa_Signaling BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates Transcription Biological_Response Biological Response Target_Genes->Biological_Response

Application Notes and Protocols: In Vitro Applications of Synthetic 15-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic 15-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A analog. While specific literature on its direct in vitro applications is limited, its structural similarity to endogenous long-chain and branched-chain fatty acyl-CoAs suggests its utility as a valuable tool in various biochemical and pharmacological studies. These application notes provide an overview of potential in vitro uses, complete with detailed protocols and hypothetical data, to guide researchers in employing this molecule to investigate fatty acid metabolism and related enzymatic pathways.

Potential In Vitro Applications

  • Enzyme Substrate and Kinetic Analysis: this compound can serve as a substrate to characterize the activity and kinetics of enzymes involved in branched-chain fatty acid metabolism. This includes acyl-CoA synthetases, dehydrogenases, and hydratases.

  • Screening for Enzyme Inhibitors: It can be utilized in high-throughput screening assays to identify and characterize inhibitors of enzymes that process branched-chain fatty acyl-CoAs.

  • Investigating Acyl-CoA Binding Proteins: The binding affinity of this compound to various acyl-CoA binding proteins (ACBPs) can be determined, providing insights into the intracellular transport and trafficking of branched-chain fatty acids.

  • Probing Allosteric Regulation: This molecule can be used to investigate the allosteric regulation of metabolic enzymes that are sensitive to the composition of the intracellular acyl-CoA pool.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay

This protocol describes how to measure the activity of a long-chain acyl-CoA synthetase (ACSL) using this compound as a substrate. The assay is based on the quantification of the reaction product.

Materials:

  • This compound (substrate)

  • Purified or recombinant long-chain acyl-CoA synthetase

  • ATP (adenosine triphosphate)

  • CoA (coenzyme A)

  • MgCl₂ (magnesium chloride)

  • Tris-HCl buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Quench solution (e.g., 10% perchloric acid)

  • HPLC system for product quantification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, DTT, and BSA.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the enzyme (acyl-CoA synthetase) to the reaction mixture to start the reaction.

  • Substrate Addition: Add varying concentrations of this compound to different reaction tubes.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding the quench solution.

  • Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC to separate and quantify the newly synthesized acyl-CoA.

  • Data Analysis: Determine the initial velocity (V₀) at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Hypothetical Data:

Substrate Concentration (µM)Initial Velocity (nmol/min/mg)
525.6
1045.1
2070.2
4095.8
80115.3
160125.1

Kinetic Parameters:

ParameterValue
Kₘ18.5 µM
Vₘₐₓ130.2 nmol/min/mg

Experimental Workflow:

Acyl_CoA_Synthetase_Assay A Prepare Reaction Mixture B Pre-incubate (37°C, 5 min) A->B C Add Enzyme (Initiate Reaction) B->C D Add Substrate (this compound) C->D E Incubate (37°C, 10-30 min) D->E F Stop Reaction (Quench Solution) E->F G Centrifuge and Collect Supernatant F->G H HPLC Analysis G->H I Data Analysis (Km, Vmax) H->I Acyl_CoA_Dehydrogenase_Pathway sub This compound enz Acyl-CoA Dehydrogenase sub->enz Binds prod 15-Methylheptadecenoyl-CoA enz->prod Catalyzes etf_ox ETF (ox) etf_red ETF (red) etf_ox->etf_red Reduced by Enzyme pes_ox PES (ox) etf_red->pes_ox Reduces pes_red PES (red) pes_ox->pes_red dcpip_ox DCPIP (ox) (Blue) pes_red->dcpip_ox Reduces dcpip_red DCPIP (red) (Colorless) dcpip_ox->dcpip_red

Application Note: Quantitative Analysis of 15-Methylheptadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for long-chain acyl-CoA analysis, employing reversed-phase chromatography coupled with triple quadrupole mass spectrometry.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (or custom synthesis)

  • Heptadecanoyl-CoA (Internal Standard - ISTD)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH₄OH)

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Biological matrix (e.g., liver tissue, cultured cells)

2. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

  • Homogenization: Homogenize approximately 100-200 mg of tissue or a cell pellet in a suitable ice-cold buffer.

  • Deproteinization: Add an equal volume of ice-cold 10% (w/v) TCA or SSA to the homogenate to precipitate proteins.[3]

  • Centrifugation: Vortex the mixture and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • ISTD Spiking: Spike the supernatant with a known concentration of Heptadecanoyl-CoA as an internal standard. Heptadecanoyl-CoA is often used as an internal standard for the quantification of long-chain acyl-CoAs.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities, followed by a wash with 3 mL of 30% methanol in water.

  • Elution: Elute the acyl-CoAs from the cartridge with 3 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Analysis

The following conditions are based on typical methods for long-chain acyl-CoA separation and detection.[1][2][4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Key Principle: A common fragmentation pattern for acyl-CoAs involves a neutral loss of the CoA moiety (507 Da).[1][2][4]

Data Presentation

Table 1: Theoretical MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound1052.7545.7To be optimized
Heptadecanoyl-CoA (ISTD)1038.6531.6To be optimized

*Note: The m/z values for this compound are calculated based on its chemical formula (C₄₀H₇₄N₇O₁₇P₃S) and may require experimental verification. The product ion is derived from the precursor ion following the characteristic neutral loss of 507 Da.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Biological Sample Homogenization Deproteinization Deproteinization (TCA/SSA) Homogenization->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Spiking Spike with ISTD Supernatant->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Drydown Drydown under N2 SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G FattyAcid Branched-Chain Fatty Acids Activation Acyl-CoA Synthetase FattyAcid->Activation AcylCoA This compound Activation->AcylCoA BetaOxidation β-Oxidation Pathway AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs PropionylCoA->Krebs

Caption: Simplified metabolic pathway of branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for Metabolic Labeling Studies Using 15-Methylheptadecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of specific molecules through complex biochemical pathways. The use of fatty acid analogues, such as precursors to 15-methylheptadecanoyl-CoA, allows for the precise investigation of lipid metabolism, including fatty acid uptake, activation, and incorporation into complex lipids. This document provides detailed protocols and application notes for conducting such studies in a cell culture setting. This compound, a C18 branched-chain fatty acyl-CoA, serves as a unique probe to distinguish its metabolism from that of endogenous straight-chain fatty acids. These studies are critical for understanding metabolic dysregulation in diseases like cancer, diabetes, and non-alcoholic fatty liver disease.

Core Applications

  • Tracing Fatty Acid Uptake and Activation: Quantifying the rate at which cells take up the precursor and convert it to its acyl-CoA derivative.

  • Mapping Incorporation into Complex Lipids: Identifying which lipid species (e.g., triglycerides, phospholipids, cholesterol esters) incorporate the labeled fatty acid.

  • Investigating Enzyme Activity and Pathway Flux: Studying the activity of enzymes involved in lipid remodeling and synthesis by tracking the modification and distribution of the labeled acyl chain.

  • Drug Discovery and Target Validation: Assessing the impact of therapeutic compounds on specific pathways of lipid metabolism.

Experimental Workflow Overview

The general workflow for a metabolic labeling study using a 15-methylheptadecanoyl precursor involves several key stages. Initially, a stable-isotope labeled precursor, such as ¹³C- or ²H-labeled 15-methylheptadecanoic acid, is introduced to the cell culture medium. Following an incubation period, cells are harvested, and lipids and acyl-CoAs are extracted. Finally, the incorporation of the label is quantified using mass spectrometry.

G cluster_prep Preparation cluster_culture Cell Culture cluster_harvest Harvesting & Quenching cluster_extraction Extraction cluster_analysis Analysis prep Prepare Labeled Precursor (e.g., ¹³C-15-methylheptadecanoic acid) and BSA-complexed media culture Incubate cells with labeled precursor for defined time points prep->culture Introduce to cells harvest Wash cells with cold PBS and quench metabolism (e.g., with cold methanol) culture->harvest Stop experiment extract_lipids Lipid Extraction (e.g., Bligh-Dyer) harvest->extract_lipids extract_coa Acyl-CoA Extraction (e.g., solid-phase extraction) harvest->extract_coa analysis LC-MS/MS Analysis of labeled lipids and This compound extract_lipids->analysis extract_coa->analysis

Caption: General experimental workflow for metabolic labeling.

Signaling Pathway: Metabolic Fate of this compound

Once the 15-methylheptadecanoic acid precursor enters the cell, it is activated to this compound by acyl-CoA synthetases. This central intermediate can then enter various metabolic pathways. It can be incorporated into complex lipids for energy storage or membrane synthesis, or it can undergo further modification.

Metabolic_Fate cluster_lipids Incorporation into Complex Lipids cluster_modification Further Metabolism precursor 15-Methylheptadecanoic Acid (Labeled Precursor) acyl_coa This compound precursor->acyl_coa Acyl-CoA Synthetase TG Triacylglycerols (TAG) acyl_coa->TG Acyltransferases PL Phospholipids (PL) acyl_coa->PL Acyltransferases CE Cholesteryl Esters (CE) acyl_coa->CE ACAT elongation Elongation acyl_coa->elongation desaturation Desaturation acyl_coa->desaturation oxidation β-oxidation acyl_coa->oxidation

Caption: Metabolic fate of this compound.

Protocols

Protocol 1: Preparation of Labeled Fatty Acid Medium

This protocol describes how to prepare a cell culture medium supplemented with a stable isotope-labeled 15-methylheptadecanoic acid precursor complexed to bovine serum albumin (BSA). Direct addition of fatty acids to media can lead to insolubility and toxicity.[1]

Materials:

  • Stable isotope-labeled 15-methylheptadecanoic acid (e.g., ¹³C₁₈-15-methylheptadecanoic acid)

  • Fatty acid-free BSA

  • Ethanol (B145695), 100%

  • Sterile PBS

  • Complete cell culture medium

  • Sterile conical tubes and filters

Procedure:

  • Prepare Fatty Acid Stock: Dissolve the labeled 15-methylheptadecanoic acid in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve.

  • Complex Fatty Acid to BSA: While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (e.g., 6:1 fatty acid to BSA).

  • Incubate: Incubate the fatty acid-BSA complex at 37°C for 30 minutes to ensure complete binding.

  • Prepare Final Medium: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm filter. Add the complex to the complete cell culture medium to achieve the desired final concentration of the labeled fatty acid (e.g., 50-200 µM).

  • Control Medium: Prepare a control medium containing BSA complexed with an equivalent amount of ethanol vehicle.

Protocol 2: Metabolic Labeling and Cell Harvesting

Materials:

  • Cultured cells (adherent or suspension)

  • Prepared labeled fatty acid medium and control medium

  • Ice-cold PBS

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Labeling: Aspirate the existing medium and replace it with the pre-warmed labeled fatty acid medium or control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 8, or 24 hours).

  • Harvesting (Adherent Cells):

    • Place the culture dish on ice and aspirate the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Harvesting (Suspension Cells):

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting each time.[2]

  • Final Pellet: Centrifuge the final cell suspension at a higher speed (e.g., 2,000 x g for 2 minutes at 4°C) to obtain a compact cell pellet.

  • Storage: Aspirate all supernatant, flash-freeze the cell pellet in liquid nitrogen, and store at -80°C until extraction.

Protocol 3: Extraction of Acyl-CoAs and Total Lipids

This protocol allows for the separate extraction of acyl-CoAs and total lipids from the same cell pellet.

Materials:

  • Frozen cell pellet

  • Acetonitrile, 2-propanol, and 0.1 M potassium phosphate (B84403) (pH 6.7) for acyl-CoA extraction.[3]

  • Chloroform (B151607) and methanol (B129727) for lipid extraction (Bligh-Dyer method)

  • Internal standards (e.g., C17:0-CoA and a non-biological labeled lipid)

  • Refrigerated centrifuge, vortexer, and nitrogen evaporator

Procedure: Part A: Acyl-CoA Extraction

  • Homogenization: Resuspend the frozen cell pellet in a 3:1 (v/v) mixture of acetonitrile:isopropanol, including the C17:0-CoA internal standard. Vortex vigorously.

  • Phase Separation: Add 0.1 M potassium phosphate, vortex, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[3]

  • Collection: The upper aqueous phase contains the acyl-CoAs. Carefully transfer this supernatant to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[2]

Part B: Total Lipid Extraction (from the remaining pellet)

  • Lipid Extraction: To the remaining pellet and lower organic phase from step A.2, add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v). Add a lipid internal standard.

  • Phase Separation: Vortex thoroughly and then add chloroform and water to induce phase separation, achieving a final ratio of 2:2:1.8. Centrifuge to separate the layers.

  • Collection: The lower organic phase contains the total lipids. Transfer this layer to a new tube.

  • Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent (e.g., isopropanol) for LC-MS analysis.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized to compare the incorporation of the labeled precursor across different conditions or time points.

Table 1: Illustrative Quantitative Data for Labeled this compound

Time PointTotal this compound (pmol/10⁶ cells)Labeled this compound (pmol/10⁶ cells)% Label Incorporation
1 hour5.2 ± 0.41.8 ± 0.234.6%
4 hours5.5 ± 0.53.9 ± 0.370.9%
8 hours5.3 ± 0.64.8 ± 0.590.6%
24 hours5.4 ± 0.45.1 ± 0.494.4%

Table 2: Illustrative Incorporation of Labeled 15-Methylheptadecanoyl Moiety into Major Lipid Classes

Lipid ClassLabeled Moiety Incorporation (pmol/10⁶ cells) - 8 hours% of Total Labeled Moiety
Triacylglycerols (TAG)150.7 ± 12.155.1%
Phosphatidylcholines (PC)85.3 ± 7.531.2%
Phosphatidylethanolamines (PE)25.1 ± 3.09.2%
Cholesteryl Esters (CE)12.5 ± 1.84.5%

Note: The data presented in these tables are for illustrative purposes only and will vary based on cell type, experimental conditions, and the specific labeled precursor used.

Conclusion

The protocols and guidelines presented here provide a framework for designing and executing metabolic labeling studies with this compound precursors. This approach offers a detailed view into the dynamics of fatty acid metabolism, enabling researchers to dissect complex lipid pathways and their roles in health and disease. Careful optimization of labeling times, precursor concentrations, and extraction procedures is essential for obtaining robust and reproducible data. The use of mass spectrometry is crucial for the accurate quantification and identification of labeled species.[4][5][6]

References

Application Notes and Protocols for the Use of 15-Methylheptadecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of 15-Methylheptadecanoyl-CoA in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the established methodologies for studying other long-chain and branched-chain fatty acyl-CoAs. Researchers should use this information as a guideline and optimize the protocols for their specific cell types and experimental questions.

Introduction

This compound is the activated form of 15-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). In cellular systems, fatty acids are converted to their acyl-CoA thioesters to become metabolically active. Long-chain and branched-chain acyl-CoAs are known to play roles in various cellular processes, including energy metabolism, lipid synthesis, and the regulation of gene expression, often through nuclear receptors like PPARα[1]. The study of this compound in cell culture can therefore provide insights into cellular lipid metabolism and signaling pathways.

Potential Applications in Cell Culture Research
  • Metabolic Studies: Investigating the role of this compound in cellular energy production, particularly in the context of fatty acid oxidation.

  • Gene Expression Analysis: Studying the effect of this compound on the expression of genes involved in lipid metabolism, inflammation, and other cellular processes. This can be particularly relevant for understanding its role as a potential ligand for nuclear receptors[1].

  • Cell Viability and Proliferation Assays: Assessing the impact of this compound on cell growth and survival, as related odd-chain fatty acids have been shown to affect these processes[2].

  • Signal Transduction Research: Elucidating the signaling pathways modulated by this branched-chain fatty acyl-CoA.

Quantitative Data Summary

The following table provides a hypothetical range of concentrations and incubation times for experiments with this compound, extrapolated from studies on similar long-chain and branched-chain fatty acids. Optimization is critical.

Parameter Typical Range Notes Reference (Analogous Compounds)
Working Concentration 1 µM - 100 µMHigher concentrations may lead to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. The free cytosolic concentration of acyl-CoA esters is typically in the low nanomolar range[3][4].[5]
Incubation Time 2 hours - 72 hoursShort incubation times (2-24 hours) are suitable for studying acute effects on signaling and gene expression. Longer incubation times (24-72 hours) can be used to assess effects on cell proliferation and viability.[5][6]
BSA:Fatty Acyl-CoA Molar Ratio 1:1 to 1:5Bovine Serum Albumin (BSA) is used to solubilize the fatty acyl-CoA and facilitate its uptake by cells. The optimal ratio should be determined empirically.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Ethanol

  • Sterile, conical tubes

  • Water bath or heat block

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.

  • Dissolve this compound in a small volume of ethanol.

  • In a sterile conical tube, warm the BSA solution to 37°C.

  • Slowly add the this compound solution to the warm BSA solution while gently vortexing.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the final complex solution through a 0.22 µm filter.

  • The final concentration of the stock solution should be determined. It is recommended to prepare aliquots and store them at -20°C or -80°C.

Protocol 2: Cell Treatment and Viability Assay

This protocol outlines a general procedure for treating cultured cells with the this compound-BSA complex and assessing cell viability using an MTT assay.

Materials:

  • Cultured cells (e.g., HepG2, Fao hepatoma cells)[5][6]

  • Complete cell culture medium

  • This compound-BSA complex stock solution

  • BSA-only control solution (prepared similarly to the complex but without the fatty acyl-CoA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, remove the growth medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex. Include wells with a BSA-only control and an untreated control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known actions of other branched-chain fatty acids. It is proposed that this compound could act as a ligand for the nuclear receptor PPARα, leading to the transcription of genes involved in fatty acid oxidation.

Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15-MHCoA_BSA This compound-BSA Complex 15-MHCoA This compound 15-MHCoA_BSA->15-MHCoA Uptake PPARa_inactive Inactive PPARα/RXR 15-MHCoA->PPARa_inactive Binding & Activation PPARa_active Active PPARα/RXR Complex PPARa_inactive->PPARa_active Translocation PPRE PPRE PPARa_active->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Induction

Caption: Hypothetical activation of PPARα by this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental Workflow for this compound Cell Studies Start Start Prepare_Complex Prepare this compound-BSA Complex Start->Prepare_Complex Seed_Cells Seed Cells in Culture Plates Prepare_Complex->Seed_Cells Treat_Cells Treat Cells with Complex Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Downstream Assays Incubate->Perform_Assay Viability Cell Viability (MTT) Perform_Assay->Viability Gene_Expression Gene Expression (qPCR) Perform_Assay->Gene_Expression Metabolomics Metabolomic Analysis Perform_Assay->Metabolomics Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Metabolomics->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell-based assays with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 15-Methylheptadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 15-Methylheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2] The "matrix" comprises all components within a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous materials.[1][3] Given that this compound is often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, it is particularly susceptible to these interferences.

Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of long-chain acyl-CoAs like this compound?

A2: The primary causes of matrix effects, particularly ion suppression, in the analysis of this compound from biological samples are co-eluting endogenous compounds.[4][5] Phospholipids (B1166683) are a major contributor to ion suppression in bioanalysis.[6][7][8] These molecules are abundant in biological membranes and can be co-extracted with the analyte.[7][8] Other sources include salts, detergents, and other small molecules that can compete with this compound for ionization in the mass spectrometer source.[9]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: There are two primary methods for detecting matrix effects:

  • Post-Column Infusion: In this qualitative method, a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (clean) solvent.[3][10] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[10]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[11][12][13] A SIL-IS for this compound, such as a ¹³C- or ²H-labeled version, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no signal for this compound Severe Ion Suppression: High concentration of co-eluting matrix components, particularly phospholipids.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][6] Consider using SPE cartridges specifically designed for phospholipid removal.[7][14] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified through a post-column infusion experiment.[3] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, though this may impact the limit of detection.[5][13][15]
Poor reproducibility of results Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for sample-to-sample variations in matrix effects.[10][12] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix composition.
Inaccurate quantification (results are consistently too low or too high) Consistent Ion Suppression or Enhancement: A consistent matrix effect that is not being properly accounted for.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[3][16] This helps to ensure that the calibration standards and the samples experience similar matrix effects. 2. Evaluate and Optimize Internal Standard: If an internal standard is being used, verify that it co-elutes perfectly with this compound and responds similarly to changes in matrix conditions.[17]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol allows for the identification of regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in a suitable solvent)

  • Blank matrix extract (e.g., plasma extract prepared using the same method as for the samples)

  • Mobile phases for the LC method

Procedure:

  • Prepare a solution of this compound at a concentration that provides a stable and moderate signal on the mass spectrometer.[17]

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the analysis.

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[17]

  • Begin the LC gradient without an injection.

  • Infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for the analyte.[17]

  • Once a stable baseline is achieved, inject a blank matrix extract.

  • Monitor the signal of the infused standard. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects caused by phospholipids.

Materials:

  • SPE cartridges designed for phospholipid removal (e.g., reversed-phase with a zirconia-based sorbent)

  • SPE vacuum manifold

  • Biological fluid sample (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid)

  • Wash solvent (e.g., 25% methanol (B129727) in water)

  • Elution solvent (e.g., 90:10 acetonitrile:methanol)

  • Collection tubes

Procedure:

  • Pre-treatment: Lyse and precipitate proteins in the sample. For example, add 400 µL of acetonitrile to 100 µL of plasma, vortex, and centrifuge.[14]

  • Load: Transfer the supernatant from the pre-treatment step directly onto the SPE cartridge.[14]

  • Wash: Apply a gentle vacuum and wash the cartridge with the wash solvent to remove polar interferences like salts.[14]

  • Elute: Elute the this compound with the elution solvent into a clean collection tube. The phospholipids will be retained on the sorbent.[14]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Methods.

Sample Preparation MethodMean Matrix Effect (%)*% RSD
Protein Precipitation (PPT)45.218.5
Liquid-Liquid Extraction (LLE)82.19.3
Solid-Phase Extraction (SPE)95.84.1

*Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.

Table 2: Recovery and Reproducibility of this compound using an Optimized SPE Method.

AnalyteFortification Level (ng/mL)Mean Recovery (%)% RSD (n=6)
This compound1092.55.2
10094.13.8
50093.74.5

Visualizations

Workflow_for_Matrix_Effect_Mitigation A Method Development for This compound B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Observed? B->C D No C->D E Yes C->E J Proceed with Validation D->J F Optimize Sample Preparation (e.g., SPE, LLE) E->F G Optimize Chromatography (e.g., Gradient, Column) F->G H Implement Stable Isotope-Labeled Internal Standard (SIL-IS) G->H I Re-evaluate Matrix Effects H->I I->C

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Signal_Suppression start Low or Inconsistent Signal for This compound is_sil_is Using a SIL-IS? start->is_sil_is yes_sil_is Yes is_sil_is->yes_sil_is no_sil_is No is_sil_is->no_sil_is check_coelution Check Analyte/IS Co-elution yes_sil_is->check_coelution implement_sil_is Implement SIL-IS no_sil_is->implement_sil_is optimize_chrom Optimize Chromatography to achieve co-elution check_coelution->optimize_chrom Not co-eluting improve_cleanup Improve Sample Cleanup (SPE for phospholipid removal) check_coelution->improve_cleanup Co-eluting end Re-analyze and Evaluate Performance implement_sil_is->end optimize_chrom->end matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched dilute_sample Dilute Sample matrix_matched->dilute_sample dilute_sample->end

Caption: Decision tree for troubleshooting signal suppression.

SPE_Phospholipid_Removal cluster_spe SPE Cartridge cluster_fractions Collected Fractions Load 1. Load Sample Supernatant (Analyte + Phospholipids) Wash 2. Wash (Remove Salts) Elute 3. Elute (Collect Analyte) Waste Waste (Salts, Polar Impurities) Wash->Waste Final_Eluate Final Eluate (this compound) Elute->Final_Eluate Phospholipids Phospholipids Retained on Sorbent Elute->Phospholipids Sample Pre-treated Sample (Protein Precipitated) Sample->Load

Caption: Schematic of SPE for phospholipid removal.

References

Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of BCFA-CoA analysis. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common pitfalls encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of BCFA-CoAs?

A1: The analysis of BCFA-CoAs presents several key challenges:

  • Low Abundance: BCFA-CoAs are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.[1]

  • Isomer Differentiation: Distinguishing between structural isomers, such as iso- and anteiso-forms, is difficult due to their similar physicochemical properties.[1][2] This is a significant challenge as isomers can have different biological activities.

  • Analyte Stability: Acyl-CoA thioesters can be unstable in aqueous solutions and during sample preparation, potentially leading to underestimation.[3]

  • Extraction Efficiency: The extraction of these amphipathic molecules from complex biological matrices can be inefficient and variable.[4][5]

  • Chromatographic Performance: Poor peak shapes, such as tailing, and signal deterioration are common issues in the liquid chromatography-mass spectrometry (LC-MS) analysis of acyl-CoAs.[6]

Q2: Which analytical platforms are most suitable for BCFA-CoA analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective platform for the targeted quantification of BCFA-CoAs.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for the analysis of the corresponding branched-chain fatty acids (BCFAs) after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).[1][9]

Q3: Why is the use of internal standards critical in BCFA-CoA quantification?

A3: Internal standards are essential to correct for variability during sample preparation and analysis, including extraction losses and matrix effects.[10][11] Isotope-labeled internal standards that correspond to the specific BCFA-CoA analytes are considered the gold standard for achieving the highest accuracy and precision in quantification.[1][10] When specific standards are unavailable, using a structurally similar internal standard should be carefully evaluated for its impact on accuracy.[10]

Q4: What is the biological significance of studying BCFA-CoAs in drug development?

A4: BCFA-CoAs are important metabolic intermediates and signaling molecules. They are the activated forms of BCFAs and can act as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[12][13] The activation of PPARα by BCFA-CoAs can influence the transcription of genes involved in lipid metabolism.[12][13] This makes them relevant targets and biomarkers in the development of drugs for metabolic diseases and cancer.

Troubleshooting Guides

Problem 1: Poor or Inconsistent BCFA-CoA Extraction Recovery
Potential Cause Troubleshooting Step
Inefficient cell lysis and protein precipitation. Ensure complete homogenization of the tissue or cell sample. An optimized homogenization buffer, such as KH2PO4, can improve recovery.[4]
Loss of analytes during phase separation. Use a robust extraction method. A modified method involving homogenization in KH2PO4 buffer followed by extraction with acetonitrile (B52724) has been shown to increase recovery to 70-80%.[4]
Degradation of BCFA-CoAs during extraction. Keep samples on ice throughout the extraction process and work quickly to minimize enzymatic and chemical degradation. The instability of acyl-CoAs in aqueous buffers is a known issue.[3]
Inappropriate solvent choice. A combination of polar and non-polar solvents is often necessary. For example, a mixture of isopropanol (B130326) and acetonitrile can be effective.[4]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening) in LC-MS Analysis
Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase. Use a reversed-phase column with end-capping (e.g., C8 or C18) to minimize silanol (B1196071) interactions.[4][14]
Suboptimal mobile phase composition. The addition of an ion-pairing agent like tributylamine (B1682462) or a volatile buffer such as ammonium (B1175870) hydroxide (B78521) can improve peak shape.[5][14]
Buildup of biological material on the column. Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column. Repeated injections of tissue extracts can lead to column contamination.[6]
Inappropriate gradient elution. Optimize the gradient to ensure adequate separation and sharp peaks. A linear gradient from a lower to a higher percentage of organic solvent is common.[14]
Problem 3: Difficulty in Differentiating BCFA-CoA Isomers
Potential Cause Troubleshooting Step
Co-elution of isomers. High-resolution separation techniques are necessary. Employing longer columns, smaller particle sizes, or different stationary phases can improve resolution.[1][15]
Identical mass-to-charge ratio (m/z). While isomers have the same m/z, their fragmentation patterns in MS/MS may differ. Optimize collision energy to generate unique fragment ions for each isomer.
Lack of appropriate standards. Use commercially available iso- and anteiso-BCFA standards to confirm retention times and fragmentation patterns.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical SettingReference
Column Reversed-phase C8 or C18 (e.g., 150 x 2.0 mm, 3 µm)[14]
Mobile Phase A Water/methanol (B129727) (97:3) with 10 mM tributylamine and 15 mM acetic acid[14]
Mobile Phase B 100% Methanol or Acetonitrile with ammonium hydroxide[5][14]
Flow Rate 200 µL/min[14][16]
Injection Volume 2-10 µL[14][16]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[8][16]
Capillary Temperature 325 °C[14]
Spray Voltage 3 kV[14]

Table 2: Performance Characteristics of BCFA Analysis Methods

ParameterReported ValueAnalytical MethodReference
Limit of Detection (LOD) 5-10 ng/mLGC-MS (for BCFAs)[1]
Limit of Detection (LOD) 40 nMLC-MS/MS (for SCFAs)[11][16]
Lower Limit of Quantification (LLOQ) 1-2 ng/mLLC-MS/MS (for BCFAs)[1]
Intra-day Precision (%RSD) < 3%LC-MS/MS (for SCFAs)[16]
Inter-day Precision (%RSD) < 3%LC-MS/MS (for SCFAs)[16]
Extraction Recovery 70-80%HPLC (for long-chain acyl-CoAs)[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a generalized procedure based on established methods.[4]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an oligonucleotide purification column by washing with methanol and then with water.

    • Load the supernatant onto the SPE column.

    • Wash the column with a water/acetonitrile mixture to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Tissue/Cell Sample homogenization Homogenization in Buffer sample->homogenization extraction Acetonitrile/Isopropanol Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A generalized experimental workflow for the extraction and analysis of BCFA-CoAs.

isomer_challenge cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry a c Co-eluting Peak a->c b b->c d Identical m/z c->d bcaa_metabolism cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism cluster_acylcoa Branched-Chain Acyl-CoA Synthesis Ile Isoleucine aC5CoA 2-methylbutyryl-CoA (aC5-CoA) Ile->aC5CoA Leu Leucine iC5CoA isovaleryl-CoA (iC5-CoA) Leu->iC5CoA Val Valine iC4CoA isobutyryl-CoA (iC4-CoA) Val->iC4CoA FASII Fatty Acid Synthesis II (FASII) aC5CoA->FASII iC5CoA->FASII iC4CoA->FASII BCFA Branched-Chain Fatty Acids (BCFAs) FASII->BCFA

References

Enhancing the recovery of 15-Methylheptadecanoyl-CoA from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs from tissue samples. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

Low recovery of this compound is a common issue. The following table outlines potential causes and recommended solutions to enhance your experimental outcomes.

Issue Potential Cause Recommended Solution & Optimization
Low or No Analyte Signal Degradation of Acyl-CoAs Work quickly on ice throughout the procedure. Use fresh, high-purity solvents. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.
Incomplete Tissue Homogenization Ensure thorough homogenization. A glass homogenizer is often effective for tissue disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.
Inefficient Extraction Use a combination of solvents like acetonitrile (B52724) and 2-propanol for extraction. An acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization can improve recovery.
Poor Reproducibility Inconsistent Sample Handling Standardize all steps of the protocol, from tissue collection to final analysis. Use an internal standard, such as heptadecanoyl-CoA, added early in the extraction process to account for variability.
Variable SPE Recovery Ensure proper conditioning and equilibration of the solid-phase extraction (SPE) column before loading the sample. Optimize the wash and elution steps for your specific analyte and matrix.
High Background Noise in LC-MS/MS Matrix Effects Incorporate a robust purification step, such as solid-phase extraction (SPE), to remove interfering substances like complex lipids and phospholipids (B1166683).
Contamination Use high-purity solvents and reagents. Ensure all labware is scrupulously clean.

Quantitative Data on Recovery Rates

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. Below is a summary of reported recovery rates from various protocols. While specific data for this compound is limited, these values for similar long-chain acyl-CoAs provide a useful benchmark.

Methodology Tissue Type Reported Recovery Rate Reference
Acetonitrile/2-propanol extraction followed by SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat Liver93-104% (extraction), 83-90% (SPE)[1]
Homogenization in KH2PO4 buffer, extraction with acetonitrile, and purification with an oligonucleotide columnRat Heart, Kidney, Muscle70-80%[2]
Two-phase extraction with chloroform/methanol/water and addition of acyl-CoA-binding proteinNot specifiedIncreased to 55% from 20%[3]

Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of this compound from tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (<100mg) homogenization Homogenization (KH2PO4 buffer, pH 4.9) tissue->homogenization Add internal standard extraction Solvent Extraction (Acetonitrile/2-Propanol) homogenization->extraction spe Solid-Phase Extraction (SPE) (e.g., C18 or anion exchange) extraction->spe Load extract elution Elution spe->elution concentration Concentration (Nitrogen stream) elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Figure 1. Experimental workflow for this compound analysis.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the analysis.

troubleshooting_flowchart start Start: Low/No Analyte Signal check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Action: Use glass homogenizer, a 20-fold excess of solvent. check_homogenization->improve_homogenization No check_degradation Suspect degradation? check_homogenization->check_degradation Yes improve_homogenization->check_degradation improve_handling Action: Work on ice, use fresh solvents, avoid freeze-thaw. check_degradation->improve_handling Yes check_spe Is SPE efficient? check_degradation->check_spe No improve_handling->check_spe optimize_spe Action: Check column conditioning, optimize wash/elution steps. check_spe->optimize_spe No check_ms Is MS instrument optimized? check_spe->check_ms Yes optimize_spe->check_ms optimize_ms Action: Calibrate instrument, optimize source parameters. check_ms->optimize_ms No end Problem Resolved check_ms->end Yes optimize_ms->end

Figure 2. Troubleshooting flowchart for low analyte signal.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples to ensure the stability of this compound?

A1: For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. It is crucial to avoid repeated freeze-thaw cycles as this can lead to the degradation of long-chain acyl-CoAs.

Q2: What type of internal standard is most appropriate for the quantification of this compound?

A2: Heptadecanoyl-CoA is a commonly used internal standard for the quantification of long-chain acyl-CoAs.[4] It is structurally similar to many endogenous long-chain acyl-CoAs and is not naturally abundant in most biological systems, making it an excellent choice for monitoring and correcting for sample loss during extraction and analysis.

Q3: Can I use a tissue sample smaller than 100 mg?

A3: Yes, some modern methods are sensitive enough to be used with tissue samples as small as 20 mg.[4] However, the success of using smaller sample sizes will depend on the efficiency of your extraction protocol and the sensitivity of your LC-MS/MS instrument.

Q4: My sample extract has a high lipid content. How can I remove these interfering substances?

A4: A solid-phase extraction (SPE) step is highly effective for removing complex lipids and phospholipids that can interfere with LC-MS/MS analysis.[4][5] C18 or weak anion exchange columns are commonly used for this purpose. A reverse Bligh-Dyer extraction technique can also be employed to separate the more polar acyl-CoAs from the non-polar lipids.[4]

Q5: What are the key considerations for the LC-MS/MS analysis of long-chain acyl-CoAs?

A5: For successful LC-MS/MS analysis, it is important to use a C18 reversed-phase column for good separation.[2] A gradient elution with solvents such as acetonitrile and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate) is typically employed.[2][5] Detection is usually performed in positive electrospray ionization mode, monitoring for specific precursor-to-product ion transitions.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (frozen)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal Standard (e.g., Heptadecanoyl-CoA solution)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or weak anion exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.[2]

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes at 4°C.[2]

    • Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.[5]

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol.[5]

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[5]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Inject an appropriate volume into the LC-MS/MS system for analysis. The HPLC eluent can be monitored at 260 nm.[2]

References

Technical Support Center: Optimization of 15-Methylheptadecanoyl-CoA Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and optimization of 15-methylheptadecanoyl-CoA from bacterial cultures. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for extracting long-chain acyl-CoAs like this compound from bacterial cultures? A: The most effective methods typically involve a multi-step process beginning with efficient bacterial cell lysis, followed by solvent-based extraction to separate the lipid-like acyl-CoAs, and concluding with a purification step, most commonly solid-phase extraction (SPE), to isolate the compound of interest from the crude lysate.

Q2: Which solvent systems are most effective for the extraction of this compound? A: For the extraction of long-chain acyl-CoAs, a combination of organic solvents is generally used. A frequently employed and effective method involves an extraction with a mixture of acetonitrile (B52724) and 2-propanol.[1] Another common solvent system is a mix of acetonitrile, methanol (B129727), and water, often in a 2:2:1 ratio.

Q3: What are the most critical considerations for achieving efficient bacterial cell lysis for the release of this compound? A: Complete cell disruption is crucial for maximizing yield. For many bacteria, a combination of enzymatic treatment with lysozyme (B549824) and mechanical disruption, such as sonication, is highly effective.[2][3] The intensity and duration of sonication should be optimized for the specific bacterial strain to ensure thorough lysis without causing excessive heat that could degrade the target molecule.[2]

Q4: How can this compound be effectively purified from the initial extract? A: Solid-phase extraction (SPE) is a robust and widely used technique for purifying and concentrating long-chain acyl-CoAs from complex mixtures.[4] Reversed-phase SPE cartridges, such as those with a C18 stationary phase, are commonly used.[5] Anion-exchange SPE can also be an effective alternative.[6]

Q5: What are the best practices for storing extracted this compound to ensure its stability? A: Long-chain acyl-CoAs are known to be unstable and susceptible to degradation.[4] For long-term storage, it is recommended to keep the purified extract at -80°C.[4] It is also critical to minimize freeze-thaw cycles, as these can significantly reduce the integrity of the compound.[4]

Troubleshooting Guides

This section addresses common issues that may arise during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete Cell Lysis: The bacterial cell wall and membrane were not sufficiently disrupted.- Combine enzymatic lysis (lysozyme) with a mechanical method like sonication.[2]- Optimize sonication parameters (increase duration or intensity in pulsed mode to control temperature).[2][3]- For difficult-to-lyse bacteria, consider alternative methods like bead beating or French press.
Inefficient Extraction: The solvent system did not effectively solubilize the acyl-CoA.- Ensure the correct ratio and volume of the extraction solvent (e.g., acetonitrile/2-propanol) are used.[1]- Perform the extraction twice on the cell residue to maximize recovery.[6]
Degradation of Acyl-CoA: The target molecule was degraded during the extraction process due to enzymatic activity or chemical instability.- Perform all extraction steps on ice to minimize enzymatic activity.[4][6]- Work quickly to reduce the exposure time to potentially degrading conditions.[6]- Use freshly prepared, high-purity solvents.
Poor Recovery from SPE: The solid-phase extraction protocol was not optimal, leading to loss of the sample.- Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[5]- Optimize the composition and volume of the wash and elution solvents.[5]- Check the flow rate during sample loading; a slow and steady flow rate (e.g., 1 mL/min) is often recommended.[5]
Presence of Contaminants in Final Sample Carryover of Cellular Debris: The supernatant was not cleanly separated from the cell pellet after lysis.- Ensure thorough centrifugation to pellet all cellular debris.[2]- Carefully transfer the supernatant without disturbing the pellet.[2]
Ineffective SPE Cleanup: The washing steps during solid-phase extraction were insufficient to remove all impurities.- Increase the volume or strength of the wash solutions. For C18 SPE, a wash with water followed by 50% methanol can remove polar and less hydrophobic interferences, respectively.[5]
Inconsistent Results Between Replicates Variable Cell Lysis: Inconsistent application of the lysis procedure (e.g., sonication).- Standardize the sonication protocol, ensuring the probe is correctly positioned in the sample and that the energy input is consistent for all samples.[7]
Sample Handling Errors: Inconsistencies in pipetting, timing, or temperature control.- Maintain a consistent workflow for all samples, keeping them on ice whenever possible.[4]

Data Presentation

Method Sample Type Acyl-CoA Type Reported Recovery Rate Reference
Solvent Extraction & SPERat LiverPalmitoyl-CoA83-90% (for SPE step)[1]
Solvent Extraction & SPERat TissuesLong-chain acyl-CoAs70-80% (overall procedure)[8]

Note: The recovery rates can be influenced by the specific tissue or bacterial strain, the skill of the operator, and the precise conditions of the experiment.

Experimental Protocols

The following are detailed methodologies for the key stages of this compound extraction.

Protocol 1: Bacterial Cell Lysis and Solvent Extraction

This protocol is adapted from methods for extracting long-chain acyl-CoAs from biological samples.[6]

  • Cell Harvesting: Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the cell pellet with an ice-cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 7.0) to remove residual media. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the washed cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Enzymatic Lysis (Optional but Recommended): Add lysozyme to the resuspended pellet to a final concentration of 0.2 mg/mL and incubate on ice for 30 minutes.

  • Mechanical Lysis (Sonication):

    • Place the sample tube in an ice bath to prevent overheating.[2]

    • Sonicate the sample using a probe sonicator. Use short bursts (e.g., 10-15 seconds on) followed by rest periods (e.g., 10-15 seconds off) to allow for cooling.[2][9]

    • Continue for a total sonication time of 1-3 minutes, or until the lysate appears less viscous.[2]

  • Solvent Extraction:

    • To the cell lysate, add 1 mL of 2-propanol and homogenize briefly.

    • Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium (B1175870) sulfate.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at approximately 2,000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.[6]

  • Re-extraction (Optional): For maximal recovery, the remaining aqueous phase and pellet can be re-extracted with another volume of the solvent mixture.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol describes the purification of long-chain acyl-CoAs using a C18 SPE cartridge.[5]

  • Sample Preparation: Dilute the collected supernatant from the solvent extraction step with 5-10 volumes of 100 mM KH2PO4 buffer (pH 4.9) to ensure proper binding to the SPE column.[6]

  • Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg/1 mL) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of water through the cartridge.

    • Crucially, do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Load the diluted sample onto the equilibrated cartridge at a slow, steady flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the purified this compound from the cartridge with 1 mL of acetonitrile.

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., LC-MS). A common choice is 50% methanol in 50 mM ammonium acetate.[10]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_start Step 1: Sample Preparation cluster_lysis Step 2: Cell Lysis cluster_extraction Step 3: Extraction cluster_purification Step 4: Purification cluster_analysis Step 5: Analysis culture Bacterial Culture Growth harvest Harvest & Wash Cells culture->harvest lysis Enzymatic & Mechanical Lysis (Lysozyme + Sonication) harvest->lysis extraction Solvent Extraction (Acetonitrile/Isopropanol) lysis->extraction centrifugation Centrifugation to Separate Phases extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) collect_supernatant->spe elution Elution of Purified Compound spe->elution analysis LC-MS Analysis elution->analysis

Caption: Experimental workflow for this compound extraction.

G start Start: Low/No Yield q_lysis Was Lysis Efficient? start->q_lysis a_lysis Action: Optimize Lysis - Combine Methods - Increase Sonication q_lysis->a_lysis No q_extraction Was Extraction Protocol Correct? q_lysis->q_extraction Yes end_node Problem Resolved a_lysis->end_node a_extraction Action: Check Solvents - Verify Ratios & Volume - Perform Re-extraction q_extraction->a_extraction No q_degradation Was Sample Kept Cold & Processed Quickly? q_extraction->q_degradation Yes a_extraction->end_node a_degradation Action: Maintain Cold Chain - Use Ice Throughout - Minimize Time q_degradation->a_degradation No q_spe Was SPE Recovery Low? q_degradation->q_spe Yes a_degradation->end_node a_spe Action: Optimize SPE - Check Conditioning - Adjust Elution Solvent q_spe->a_spe Yes q_spe->end_node No a_spe->end_node

Caption: Troubleshooting logic for low extraction yield.

References

Navigating the Chromatographic Maze: A Technical Support Center for Branched-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor chromatographic resolution of branched-chain acyl-CoAs. This guide offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to facilitate robust and reproducible analytical outcomes.

Introduction to the Challenge

Branched-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism. The accurate quantification of these molecules is crucial for understanding various physiological and pathological processes. However, their structural similarity, particularly the presence of isomers, presents a significant hurdle in achieving adequate chromatographic separation. This guide addresses these complexities head-on, providing practical solutions to common analytical problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution of branched-chain acyl-CoA isomers?

The primary challenges in separating branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA and 2-methylbutyryl-CoA, stem from their nearly identical physicochemical properties. These include:

  • Stereoisomers: Enantiomers (e.g., R- and S- forms) have identical chemical properties in an achiral environment, necessitating the use of specialized chiral separation techniques.

  • Positional Isomers: Structural isomers with the same elemental composition are difficult to resolve using standard chromatographic methods due to very similar polarities and mass-to-charge ratios (m/z).

  • Compound Polarity and Stability: Acyl-CoAs are polar and can be susceptible to degradation, requiring careful sample handling and optimized chromatographic conditions to maintain peak integrity.

  • Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the separation and detection of the target acyl-CoAs.

Q2: Which analytical techniques are most effective for separating branched-chain acyl-CoA isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), are the most powerful and widely used techniques.[1] For the separation of enantiomers, Supercritical Fluid Chromatography (SFC) can also be a valuable tool. The choice of stationary phase and mobile phase composition is critical for achieving successful separation.

Q3: What type of HPLC column is recommended for separating branched-chain acyl-CoA positional isomers?

Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of acyl-CoA species. The choice between them often depends on the specific isomers and the complexity of the sample matrix. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be effective, particularly for separating the highly polar short-chain acyl-CoAs.[2]

Q4: How can I improve the separation of enantiomeric (chiral) branched-chain acyl-CoAs?

For chiral separations, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly recommended for the resolution of acyl-CoA enantiomers.[3] Method optimization will involve screening different chiral columns and carefully adjusting the mobile phase composition and temperature.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common frustrations in the chromatography of branched-chain acyl-CoAs. The following guide provides a systematic approach to troubleshooting these issues.

Problem: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to mask active silanol groups on the stationary phase.[4]
Column Overload Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter or higher loading capacity.
Mobile Phase pH Close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of the acyl-CoA. Use a buffer to maintain a stable pH.
Column Contamination or Degradation Backflush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Problem: Split Peaks
Potential Cause Troubleshooting Steps
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.
Contamination at the Column Inlet Backflush the column or replace the inlet frit. A guard column can help prevent this issue.
Co-elution of Isomers Optimize the mobile phase gradient, temperature, or change the stationary phase to improve the separation of the individual components.
Column Void A void at the column inlet can cause peak splitting. This often requires column replacement.

Quantitative Data Summary

Achieving baseline resolution is critical for accurate quantification. The following tables summarize key data related to the analysis of branched-chain acyl-CoAs.

Table 1: Comparison of HPLC Columns for Acyl-CoA Separation

Column Type Particle Size (µm) Dimensions (mm) Typical Application Reference
Reversed-Phase C18 1.7 - 52.1 x 50-150General purpose separation of short- to long-chain acyl-CoAs. Good for separating isomers with slight hydrophobicity differences.[5]
Reversed-Phase C8 1.7 - 52.1 x 50-150Less retentive than C18, suitable for faster analysis of more hydrophobic acyl-CoAs.[6]
HILIC 1.7 - 52.1 x 100-150Ideal for the separation of very polar, short-chain acyl-CoAs that are poorly retained on reversed-phase columns.[2]
Chiral (Polysaccharide-based) 3 - 54.6 x 150-250Specifically for the separation of enantiomers.[3]

Table 2: Method Validation Parameters for LC-MS/MS Analysis of Acyl-CoAs

Parameter Typical Range Significance Reference
Limit of Detection (LOD) 1 - 10 fmolThe lowest amount of analyte that can be reliably detected.[7]
Limit of Quantification (LOQ) 5 - 50 fmolThe lowest amount of analyte that can be accurately and precisely quantified.[7]
Linearity (R²) > 0.99Indicates a strong correlation between analyte concentration and instrument response over a defined range.[7]
Precision (%RSD) < 15%Measures the reproducibility of the method.[7]
Recovery (%) 60 - 140%The efficiency of the extraction process from the sample matrix. Varies by analyte and tissue type.[8]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard solution (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of 4°C operation

Procedure:

  • In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol and continue homogenization.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of ACN. Vortex vigorously.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex biological matrices, an SPE cleanup step can significantly improve the quality of the chromatogram.[9]

Materials:

  • Weak anion exchange SPE columns

  • Methanol

  • Water

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH₄OH)

Procedure:

  • Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Loading: Load the reconstituted sample extract onto the SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Drying and Reconstitution: Combine the eluted fractions and dry under a stream of nitrogen. Reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing Workflows and Troubleshooting

Diagram 1: General Workflow for Branched-Chain Acyl-CoA Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing

Caption: A generalized workflow for the extraction and analysis of branched-chain acyl-CoAs.

Diagram 2: Troubleshooting Logic for Poor Resolution

Troubleshooting cluster_tailing Tailing Solutions cluster_split Split Peak Solutions cluster_coelution Co-elution Solutions Start Poor Resolution Observed Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing Check_Peak_Shape->Tailing Asymmetric Split Split Peaks Check_Peak_Shape->Split Multiple Apexes Coelution Co-elution Check_Peak_Shape->Coelution Symmetric but Overlapping Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Solvent_Match Match Sample Solvent to Mobile Phase Split->Solvent_Match Optimize_Gradient Optimize Gradient Coelution->Optimize_Gradient Add_Modifier Add Acidic Modifier Reduce_Load Reduce Sample Load Check_Frit Check/Replace Inlet Frit Change_Temp Change Column Temperature Change_Column Change Stationary Phase

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Preventing the degradation of 15-Methylheptadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 15-Methylheptadecanoyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary ways this compound can degrade during my experiment?

A1: Like other fatty acyl-CoAs, this compound is susceptible to two main degradation pathways. The thioester bond is prone to chemical hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to basic pH.[1] Additionally, enzymatic degradation by acyl-CoA thioesterases (ACOTs) or hydrolases, which are present in tissue and cell lysates, can hydrolyze the molecule into a free fatty acid and Coenzyme A.[2][3][4] Any resulting free Coenzyme A (CoASH) can also be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1]

Q2: How should I store my this compound standard to ensure long-term stability?

A2: Proper storage is critical. For long-term stability, the lyophilized powder form is most stable and should be stored at -20°C or -80°C.[1] When preparing aqueous stock solutions, it is best to use a slightly acidic buffer (pH 4.0-6.0), dispense into single-use aliquots to avoid freeze-thaw cycles, and store at -80°C.[1]

Q3: My analytical results show a reduced concentration of the target molecule. What are the signs of degradation?

A3: Degradation can manifest as reduced biological activity if used in functional assays or as altered analytical results.[1] When using methods like HPLC-MS, you may observe a decrease in the peak area corresponding to this compound and the appearance of new peaks corresponding to the free fatty acid (15-Methylheptadecanoic acid) and Coenzyme A.[1]

Q4: What immediate steps can I take during sample preparation to prevent degradation?

A4: To minimize degradation, it is crucial to work quickly and keep samples cold at all times. Immediately after harvesting, quench metabolic activity by homogenizing the sample in a pre-cooled acidic buffer or organic solvent mixture.[5][6] Using a slightly acidic extraction buffer (e.g., KH2PO4 at pH 4.9) helps to stabilize the thioester bond.[5][7] For cell cultures, this involves rapid washing with ice-cold PBS followed by extraction in cold methanol (B129727) or another organic solvent.[8]

Q5: How do I prevent enzymatic degradation from cellular components?

A5: The key is to rapidly quench enzymatic reactions. This is typically achieved by homogenizing the tissue or cells in a cold organic solvent mixture, such as acetonitrile (B52724)/methanol/water, or by using acidic solutions like perchloric or sulfosalicylic acid to denature enzymes.[5][6] The extraction protocol should be designed to remove proteins, often through precipitation with the organic solvents followed by centrifugation.[8]

Q6: I'm observing poor recovery of my analyte after extraction. How can I improve this?

A6: Poor recovery can be due to degradation or inefficient extraction. Ensure your extraction solvent is appropriate for acyl-CoAs; mixtures of isopropanol (B130326), acetonitrile, and an acidic buffer are effective.[5][7] A modified extraction method using these solvents followed by solid-phase purification has been shown to increase recovery to 70-80%.[7] Also, verify that the final extract is reconstituted in a suitable solvent for your analytical method, such as a methanol/ammonium (B1175870) acetate (B1210297) solution, which aids stability.[8]

Data Presentation
Table 1: Recommended Storage Conditions for Acyl-CoA Stock Solutions
FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[1]
Aqueous Stock Solution -80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and store under an inert gas like nitrogen.[1] Aliquot to avoid repeat freeze-thaw cycles.[1]
Aqueous Stock Solution -20°CUp to 1 monthPrepare in an acidic buffer (pH 4-6) and protect from light.[1]
Aqueous Working Solution 2-8°CUse within 1 dayAlways prepare fresh before each experiment for best results.[1]
Visualizations

Degradation Pathways for Fatty Acyl-CoAs

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AcylCoA This compound FFA 15-Methylheptadecanoic Acid + CoASH AcylCoA->FFA Degradation OxidizedCoA CoA Disulfide (CoA-S-S-CoA) FFA->OxidizedCoA Oxidation of free CoASH Chemical Chemical Hydrolysis (e.g., non-acidic pH) Chemical->FFA Enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Enzymatic->FFA Oxygen Oxygen Exposure Oxygen->OxidizedCoA

Caption: Primary degradation pathways affecting fatty acyl-CoAs.

Recommended Sample Preparation Workflow

Caption: Workflow for extracting acyl-CoAs while minimizing degradation.

Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is synthesized from established methods to ensure high recovery and stability of this compound and other acyl-CoAs.[5][7][8]

Materials:

  • Homogenizer (for tissues)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • Organic Solvents: Isopropanol, Acetonitrile (HPLC grade)

  • Saturated Ammonium Sulfate solution

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7) or another solvent suitable for your analytical method.[8]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[5]

Procedure:

  • Sample Harvesting and Quenching:

    • Tissues: Flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen immediately after collection to halt all enzymatic activity.[5]

    • Adherent Cells: Aspirate culture medium, wash the monolayer twice with ice-cold PBS, and then add cold methanol or the extraction buffer directly to the plate to scrape and collect the cells.[8]

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.[8]

  • Homogenization and Extraction:

    • For frozen tissue powder or cell pellets, add 2 mL of cold Extraction Buffer (100 mM KH2PO4, pH 4.9) containing your internal standard.[5][7]

    • Homogenize thoroughly in a glass homogenizer while keeping the sample on ice.[5][7]

    • Add 2.0 mL of isopropanol and homogenize again.[5][7]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[5]

    • Vortex the mixture vigorously for 5 minutes.[5]

  • Phase Separation and Collection:

    • Centrifuge the homogenate at approximately 2,000 x g for 5 minutes at 4°C.[5]

    • Carefully transfer the upper phase, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.[5][8]

  • Drying and Reconstitution:

    • Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heat.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[8] The sample is now ready for analysis by LC-MS or other methods.

References

Technical Support Center: Enzymatic Assays for 15-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylheptadecanoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are known to metabolize this compound?

A1: While specific literature on this compound is limited, based on its structure as a branched-chain fatty acyl-CoA, the primary enzymes expected to be involved in its metabolism are acyl-CoA dehydrogenases (ACADs) and acyl-CoA carboxylases (ACCs). ACADs catalyze the initial step in beta-oxidation, while ACCs are involved in fatty acid synthesis and metabolism. It is also possible that certain acyl-CoA thioesterases, which hydrolyze acyl-CoAs, may act on this substrate.

Q2: What are the general starting conditions for an enzymatic assay with this compound?

A2: For a generic enzymatic assay, a good starting point would be a buffered solution at a physiological pH, such as 50-100 mM potassium phosphate (B84403) or Tris-HCl at pH 7.4-8.0. The reaction should be initiated by the addition of the enzyme to a mixture containing the substrate, this compound, and any necessary co-factors. Optimal conditions will need to be determined empirically.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The method of monitoring the reaction depends on the enzyme being assayed. For acyl-CoA dehydrogenases, a common method is the electron-transfer flavoprotein (ETF) fluorescence reduction assay, which measures the decrease in ETF fluorescence as it accepts electrons.[1] Alternatively, the production of the enoyl-CoA product can be monitored by HPLC.[2] For acyl-CoA carboxylases, a coupled enzyme assay can be used to measure the consumption of ATP or the incorporation of radiolabeled bicarbonate into the product.[3][4]

Q4: What are some common interfering substances in acyl-CoA enzymatic assays?

A4: Several substances can interfere with enzymatic assays involving acyl-CoAs. These include detergents used for solubilization, which can denature the enzyme at high concentrations. Chelating agents like EDTA can interfere with enzymes that require divalent cations. Reducing agents such as DTT or β-mercaptoethanol may also affect enzyme activity or interfere with certain detection methods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH or Temperature Perform a pH and temperature matrix to determine the optimal conditions for your specific enzyme. A good starting range for pH is 6.5-8.5 and for temperature is 25-37°C.
Incorrect Co-factor Concentration Ensure all necessary co-factors (e.g., FAD for ACADs, ATP and bicarbonate for ACCs) are present at optimal concentrations. Titrate the concentration of each co-factor to find the optimum.
Enzyme Instability Keep the enzyme on ice and use it immediately after dilution. Include stabilizing agents like glycerol (B35011) or BSA in the enzyme storage and reaction buffers if necessary.
Substrate Degradation This compound is a thioester and can be susceptible to hydrolysis. Prepare fresh substrate solutions and store them appropriately (typically at -20°C or -80°C).
High Background Signal Substrate Impurity Verify the purity of your this compound substrate. Impurities can lead to non-enzymatic reactions or interfere with the detection method.
Non-Enzymatic Reaction Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or signal generation. Subtract this background rate from your enzyme-catalyzed reaction rate.
Poor Reproducibility Incomplete Substrate Solubilization This compound, as a long-chain fatty acyl-CoA, may have limited solubility in aqueous buffers. Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO and dilute it into the assay buffer. Gentle warming or sonication can aid in solubilization.[5] Be mindful of the final concentration of the organic solvent in the assay, as it may inhibit the enzyme.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated enzyme or substrate stocks.
Substrate Inhibition Excess Substrate Concentration High concentrations of long-chain acyl-CoAs can be inhibitory to some enzymes. Perform a substrate titration experiment to determine the optimal substrate concentration and identify if substrate inhibition is occurring at higher concentrations.

Quantitative Data Summary

Table 1: General Assay Conditions for Acyl-CoA Dehydrogenases (ACADs)

Parameter Typical Range Notes
pH 7.0 - 8.5Optimal pH can be enzyme-specific.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Substrate Concentration 10 - 100 µMSubstrate inhibition may occur at higher concentrations.
Enzyme Concentration 1 - 10 µg/mLShould be in the linear range of the assay.
Co-factor (FAD) 10 - 50 µMRequired for ACAD activity.

Table 2: General Assay Conditions for Acetyl-CoA Carboxylase (ACC)

Parameter Typical Range Notes
pH 7.5 - 8.5ACCs generally prefer slightly alkaline conditions.
Temperature 30 - 37 °C
Substrate Concentration 0.1 - 1 mMFor acetyl-CoA; may differ for longer chain acyl-CoAs.
Enzyme Concentration 5 - 20 µg/mL
Co-factors ATP (1-5 mM), Bicarbonate (10-50 mM), MgCl₂ (5-10 mM)All are essential for the carboxylation reaction.[3][4]

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)
  • Prepare Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Prepare Reagents:

    • 10 mM this compound stock in 10% (v/v) ethanol in water.

    • 1 mg/mL Electron Transfer Flavoprotein (ETF) in assay buffer.

    • Enzyme (ACAD) solution of appropriate concentration in assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, add 880 µL of assay buffer, 10 µL of ETF solution, and 10 µL of enzyme solution.

    • Incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

    • Initiate the reaction by adding 100 µL of the this compound solution.

    • Monitor the decrease in ETF fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 495 nm for 5-10 minutes.

    • The rate of fluorescence decrease is proportional to the enzyme activity.

Protocol 2: Acetyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric)
  • Prepare Assay Buffer: 100 mM potassium phosphate, pH 7.6, 5 mM MgCl₂.[4]

  • Prepare Reagent Mix: In the assay buffer, prepare a mix containing:

  • Assay Procedure:

    • To a cuvette, add 900 µL of the reagent mix.

    • Add 50 µL of the enzyme (ACC) solution.

    • Incubate for 3 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of 10 mM this compound.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of absorbance decrease is proportional to the ACC activity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell 15-MHCoA_source External Source of 15-Methylheptadecanoic Acid Fatty_Acid_Transporter Fatty Acid Transporter 15-MHCoA_source->Fatty_Acid_Transporter Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Transporter->Acyl_CoA_Synthetase Intracellular Transport 15-MHCoA This compound Acyl_CoA_Synthetase->15-MHCoA Activation Beta_Oxidation Beta-Oxidation 15-MHCoA->Beta_Oxidation Metabolism Signaling_Molecule Signaling Molecule 15-MHCoA->Signaling_Molecule Modulates Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production Generates

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Substrate, Enzyme) B 2. Assay Mix Preparation (Buffer + Substrate + Co-factors) A->B C 3. Pre-incubation (Temperature Equilibration) B->C D 4. Reaction Initiation (Add Enzyme) C->D E 5. Data Acquisition (Spectrophotometry/Fluorometry) D->E F 6. Data Analysis (Calculate Reaction Rate) E->F

Caption: General experimental workflow for an enzymatic assay.

Troubleshooting_Guide Start No/Low Enzyme Activity? Check_Conditions Verify Assay Conditions (pH, Temp, Co-factors) Start->Check_Conditions Yes Further_Investigation Further Investigation Needed Start->Further_Investigation No Check_Reagents Check Reagent Quality (Enzyme, Substrate) Check_Conditions->Check_Reagents Conditions OK Problem_Solved Problem Resolved Check_Conditions->Problem_Solved Conditions Not OK, Corrected Check_Solubility Is Substrate Soluble? Check_Reagents->Check_Solubility Reagents OK Check_Reagents->Problem_Solved Reagents Not OK, Replaced Optimize_Solubility Optimize Solubilization (e.g., Sonication, Detergent) Check_Solubility->Optimize_Solubility No Check_Solubility->Problem_Solved Yes Optimize_Solubility->Problem_Solved

Caption: Troubleshooting logic for low enzyme activity.

References

Stability of 15-Methylheptadecanoyl-CoA in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 15-Methylheptadecanoyl-CoA. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For long-term stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -20°C or below. It is critical to protect the compound from moisture to prevent hydrolysis of the high-energy thioester bond.

Q2: Can I store this compound in an aqueous solution?

A: Storing this compound in aqueous solutions for extended periods is not recommended. The thioester linkage is susceptible to hydrolysis, a reaction that is thermodynamically favorable in water.[1][2] If you must use an aqueous buffer, prepare the solution fresh for each experiment and use it immediately. For short-term storage (hours), keep the aqueous solution on ice (0-4°C) to minimize degradation.

Q3: How many times can I freeze and thaw a solution of this compound?

A: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to degradation of the molecule. For solutions in organic solvents or aqueous buffers, it is best practice to aliquot the stock solution into single-use volumes before freezing.

Q4: What are the primary degradation products of this compound?

A: The primary degradation pathway is the hydrolysis of the thioester bond. This results in the formation of Coenzyme A (CoA-SH) and 15-methylheptadecanoic acid. This breakdown can lead to significant errors in experiments where the intact acyl-CoA is the active substrate.

Q5: At what pH is this compound most stable in aqueous solutions?

Troubleshooting Guide

Issue: I am observing lower-than-expected activity in my enzymatic assay.

  • Question 1: How was the this compound solution prepared and stored?

    • Answer: If the compound was dissolved in an aqueous buffer and stored for an extended period (e.g., overnight at 4°C or for several hours at room temperature), significant hydrolysis may have occurred. This reduces the concentration of the active substrate, leading to lower enzymatic activity. Always prepare aqueous solutions fresh before use.

  • Question 2: Was the stock solution subjected to multiple freeze-thaw cycles?

    • Answer: Aliquoting your stock is crucial. If the main stock vial was repeatedly frozen and thawed, the integrity of the compound may be compromised. We recommend preparing a new dilution from a fresh, single-use aliquot.

Issue: My results are inconsistent between experimental replicates.

  • Question 1: Is there variability in the time between preparing the acyl-CoA solution and running the assay?

    • Answer: Due to the inherent instability in aqueous solutions, even minor differences in incubation time on the benchtop can lead to varying levels of degradation. Standardize your workflow to ensure that the time from dissolution to use is consistent for all samples and replicates.

  • Question 2: How is the purity of the this compound being assessed?

    • Answer: If you suspect degradation, the purity of your stock can be checked using an analytical technique like High-Performance Liquid Chromatography (HPLC). A significant peak corresponding to Coenzyme A or the free fatty acid would indicate sample degradation.

Stability Data

Disclaimer: Specific, peer-reviewed stability data for this compound is not publicly available. The following table provides an illustrative summary of expected stability trends for a typical long-chain acyl-CoA based on general chemical principles. Users must perform their own validation for their specific experimental conditions.

Storage ConditionSolvent/FormTemperatureExpected Stability (Illustrative)Primary Degradation Pathway
Long-TermLyophilized Powder-80°C> 1 yearMinimal
Long-TermLyophilized Powder-20°C~ 6-12 monthsMinimal
Long-TermAnhydrous Organic Solvent (e.g., Ethanol)-20°C~ 6 monthsMinimal (if truly anhydrous)
Short-TermAqueous Buffer (pH 6.0)0-4°C (on ice)< 8-12 hoursHydrolysis
Short-TermAqueous Buffer (pH 7.4)25°C (Room Temp)< 1-2 hoursRapid Hydrolysis

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general framework for quantifying the stability of this compound under specific storage conditions.

1. Preparation of Stock Solution:

  • Carefully weigh a precise amount of lyophilized this compound.

  • Dissolve in the desired solvent (e.g., phosphate (B84403) buffer, pH 7.0) to a known concentration (e.g., 1 mg/mL). This is your Time 0 (T=0) sample.

2. Incubation:

  • Aliquot the stock solution into multiple vials.

  • Store the vials under the conditions you wish to test (e.g., 4°C, 25°C, -20°C).

3. Sample Analysis:

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove one aliquot from each storage condition.

  • Immediately quench any potential enzymatic activity if working with biological samples (e.g., by adding acid).

  • Analyze the sample by Reverse-Phase HPLC (RP-HPLC).

    • Mobile Phase (Example): A gradient of Buffer A (e.g., 25 mM potassium phosphate, pH 5.5) and Buffer B (e.g., Acetonitrile).
    • Column (Example): C18 column suitable for lipid analysis.
    • Detection: UV detector at 260 nm (for the adenine (B156593) portion of Coenzyme A).

4. Data Analysis:

  • Integrate the peak area for the intact this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the T=0 sample.

  • Plot the percentage of intact acyl-CoA versus time to determine the degradation rate under each condition.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low Experimental Results q1 How was the Acyl-CoA solution stored? start->q1 a1_aqueous Aqueous Buffer q1->a1_aqueous Storage Method a1_powder Lyophilized Powder / Anhydrous Solvent q1->a1_powder Storage Method q2 Was the solution prepared fresh? a1_aqueous->q2 q3 Were there multiple freeze-thaw cycles? a1_powder->q3 a2_no No, stored > few hours q2->a2_no Fresh? a2_yes Yes, used immediately q2->a2_yes Fresh? outcome1 High Likelihood of Hydrolysis. ACTION: Prepare solutions fresh and use immediately. a2_no->outcome1 a2_yes->q3 a3_yes Yes q3->a3_yes Multiple? a3_no No, used single-use aliquots q3->a3_no Multiple? outcome2 Degradation is Likely. ACTION: Prepare new stock and create single-use aliquots. a3_yes->outcome2 outcome3 Storage is likely not the issue. ACTION: Investigate other experimental variables. a3_no->outcome3

Caption: Troubleshooting workflow for stability issues.

StabilityProtocol cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare fresh stock solution in desired buffer (T=0) aliquot Aliquot into separate vials for each time point & condition prep_stock->aliquot store_cond1 Store at Condition 1 (e.g., 4°C) aliquot->store_cond1 store_cond2 Store at Condition 2 (e.g., 25°C) aliquot->store_cond2 hplc Analyze aliquots at defined time points via RP-HPLC (260 nm) store_cond1->hplc store_cond2->hplc data Calculate % remaining vs. T=0 sample hplc->data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Mass Spectrometry Analysis of 15-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity for 15-Methylheptadecanoyl-CoA in mass spectrometry experiments. The following information provides troubleshooting advice and answers to frequently asked questions to help optimize your experimental workflow and enhance signal detection.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal for this compound in my LC-MS/MS analysis. What are the primary factors that could be causing this?

Low signal intensity for long-chain acyl-CoAs like this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or degradation of the analyte during preparation can significantly reduce the amount of this compound that reaches the instrument.

  • Poor Ionization Efficiency: The chemical properties of this compound and the composition of the mobile phase play a crucial role in how well it is ionized in the mass spectrometer's source.

  • Adduct Formation: Long-chain acyl-CoAs can form various adducts (e.g., with sodium or potassium), which can split the signal among different ionic species, thereby reducing the intensity of the primary protonated or deprotonated molecule.

  • Inappropriate Mass Spectrometry Parameters: The settings of the mass spectrometer, including fragmentation energy and choice of precursor/product ions, may not be optimized for this specific molecule.

Q2: How can I improve the extraction of this compound from my biological samples?

The choice of extraction method is critical for maximizing the recovery of long-chain acyl-CoAs. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used, each with its own advantages.

  • Solid-Phase Extraction (SPE): This technique is highly effective for sample cleanup and concentrating the analyte. A protocol involving an initial tissue homogenization in an acidic buffer followed by extraction with organic solvents and subsequent purification using a weak anion exchange SPE column can yield high recovery rates.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler method that can also be effective. A common approach involves a single-phase extraction using a mixture of solvents like acetonitrile (B52724) and isopropanol (B130326).

For optimal recovery, it is crucial to work quickly and keep samples on ice to minimize enzymatic degradation.[1] The use of an internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA, is highly recommended to monitor and correct for recovery losses.

Q3: Can the composition of my mobile phase be affecting the signal intensity of this compound?

Absolutely. The mobile phase composition directly influences both the chromatographic separation and the ionization efficiency of the analyte.

  • Acidic vs. Basic Mobile Phase: While acidic mobile phases (e.g., with formic acid) are common in reversed-phase chromatography, they may not be optimal for the ionization of all molecules. For some compounds, a basic mobile phase can significantly enhance signal intensity. The use of ammonium (B1175870) hydroxide (B78521) as a mobile phase additive has been shown to increase the signal intensity of peptides by 1.06- to 6.56-fold in positive ion mode.[2] This is attributed to improved deprotonation in the gas phase.

  • Ion-Pairing Reagents: The use of ion-pairing reagents can improve peak shape and retention for polar molecules like acyl-CoAs. However, some ion-pairing reagents, like trifluoroacetic acid (TFA), are known to cause significant ion suppression in the mass spectrometer.

Q4: What are the characteristic fragmentation patterns for this compound that I should be looking for in my tandem MS analysis?

Acyl-CoAs exhibit a characteristic fragmentation pattern that is very useful for their identification and quantification using tandem mass spectrometry (MS/MS). The two most prominent features to look for are:

  • A neutral loss of 507 Da from the precursor ion. This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

  • A product ion at m/z 428 . This fragment corresponds to the protonated phosphoadenosine diphosphate.

By setting up a multiple reaction monitoring (MRM) experiment that targets the transition from the precursor ion of this compound to these characteristic product ions, you can significantly improve the selectivity and sensitivity of your analysis.

Quantitative Data Summary

The following table provides a summary of quantitative data on the recovery of long-chain acyl-CoAs using different extraction methods and the potential impact of mobile phase additives on signal intensity. While specific data for this compound is limited, the presented data for similar long-chain acyl-CoAs and other relevant molecules can serve as a valuable guide for method optimization.

ParameterMethod/Condition 1Method/Condition 2Analyte(s)ResultReference
Extraction Recovery Tissue extraction with acetonitrile/2-propanol followed by 0.1M potassium phosphateSolid-phase extraction using 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelPalmitoyl-CoA, Oleoyl-CoA, Arachidonyl-CoA93-104%83-90%
Extraction Recovery Modified solid-phase extraction with an oligonucleotide purification columnNot ApplicableCommon unsaturated and saturated acyl-CoAs70-80%[3]
Signal Intensity Mobile phase with 0.1% Ammonium HydroxideMobile phase with acidic additives (Formic Acid/Trifluoroacetic Acid)Peptides1.06- to 6.56-fold increase[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the homogenization buffer, followed by 2 mL of water, and then 2 mL of methanol to remove interfering compounds.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of the extracted this compound.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation of long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ for this compound.

  • Product Ions (Q3): A neutral loss of 507 Da and a product ion at m/z 428.

  • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation to the desired product ions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal Intensity for this compound start Low Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_conditions Step 2: Optimize LC Conditions sample_prep->lc_conditions If sample prep is optimized extraction Check Extraction Efficiency (SPE vs. LLE) sample_prep->extraction Inefficient recovery? degradation Minimize Analyte Degradation (Work on ice, use fresh solvents) sample_prep->degradation Analyte instability? internal_std Use Internal Standard sample_prep->internal_std For quantification ms_parameters Step 3: Refine MS Parameters lc_conditions->ms_parameters If LC is optimized mobile_phase Optimize Mobile Phase (Ammonium Hydroxide vs. Formic Acid) lc_conditions->mobile_phase Poor peak shape/intensity? column_chem Verify Column Integrity lc_conditions->column_chem Retention time shifts? ionization Enhance Ionization (Adjust source parameters) ms_parameters->ionization Low precursor ion intensity? fragmentation Optimize Fragmentation (Collision energy, MRM transitions) ms_parameters->fragmentation Weak product ion signal? adducts Check for Adduct Formation ms_parameters->adducts Signal split? end Signal Intensity Improved extraction->lc_conditions degradation->lc_conditions internal_std->lc_conditions mobile_phase->ms_parameters column_chem->ms_parameters ionization->end fragmentation->end adducts->end

Caption: A flowchart illustrating the systematic approach to troubleshooting low signal intensity of this compound in mass spectrometry.

Fragmentation_Pathway Characteristic Fragmentation of Acyl-CoAs precursor [this compound + H]+ (Precursor Ion) neutral_loss Neutral Loss of 507 Da (3'-phosphoadenosine diphosphate) precursor->neutral_loss Collision-Induced Dissociation product_ion_2 m/z 428 ([Phosphoadenosine Diphosphate + H]+) precursor->product_ion_2 Collision-Induced Dissociation product_ion_1 [Acyl Chain]+ (Product Ion) neutral_loss->product_ion_1

Caption: A diagram showing the characteristic fragmentation pathway of acyl-CoAs in tandem mass spectrometry.

References

Validation & Comparative

A Comparative Guide: 15-Methylheptadecanoyl-CoA vs. Palmitoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain fatty acyl-CoA, in their roles as enzyme substrates. Understanding the enzymatic handling of these structurally distinct molecules is crucial for research in metabolic diseases, drug development, and cellular signaling.

Introduction

Palmitoyl-CoA is one of the most abundant saturated fatty acyl-CoAs in mammals, serving as a key substrate for energy production through β-oxidation and as a precursor for the synthesis of complex lipids like sphingolipids. In contrast, this compound is a branched-chain fatty acyl-CoA (BCFA), which is less common and primarily derived from dietary sources, although endogenous synthesis can occur. The methyl branch in its structure significantly influences its interaction with metabolic enzymes, leading to different metabolic fates and efficiencies compared to its straight-chain counterpart.

Quantitative Data Comparison

Direct comparative kinetic data for this compound and palmitoyl-CoA with specific enzymes are scarce in the literature. However, studies on the substrate specificity of key enzymes in fatty acid metabolism provide insights into how a methyl-branched acyl-CoA is processed compared to a linear one. The following table summarizes these findings.

Enzyme/ProcessPalmitoyl-CoA (Straight-Chain)This compound (Branched-Chain)Key Experimental Insights
Fatty Acid Synthase (FAS) Standard substrate for elongation.Metazoan FAS shows a lower turnover number with branched-chain extender units like methylmalonyl-CoA, suggesting that the synthesis of branched-chain fatty acids is less efficient than that of straight-chain fatty acids.[1][2]
Acyl-CoA Synthetase (ACSL) Readily activated to palmitoyl-CoA by various ACSL isoforms.Long-chain fatty acids, including branched-chain variants, are activated to their CoA esters. The specificity can vary between ACSL isoforms.[3][4][5]
Carnitine Palmitoyltransferase (CPT) CPT1 facilitates transport into mitochondria for β-oxidation. CPT2 converts palmitoylcarnitine (B157527) back to palmitoyl-CoA in the mitochondrial matrix.The transport of branched-chain acyl-CoAs into mitochondria can be less efficient. CPT2 has been shown to be inactive with some branched-chain acyl-CoAs, particularly those derived from amino acid metabolism.[6][7]
Acyl-CoA Dehydrogenases (ACADs) Substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) in the first step of β-oxidation.Specific ACADs, such as ACAD10, exhibit significant activity towards branched-chain substrates.[8] The metabolism of BCFAs may involve alternative pathways like α-oxidation and ω-oxidation.[9][10]
β-Oxidation Undergoes complete β-oxidation to yield acetyl-CoA.The methyl group can hinder the standard β-oxidation process, often requiring alternative pathways such as α-oxidation to proceed. This can result in different metabolic end products.[9][10]

Signaling Pathways and Metabolic Fate

The structural differences between these two acyl-CoAs also influence their roles in cellular signaling and their ultimate metabolic fates.

Palmitoyl-CoA Metabolic Pathway

Palmitoyl-CoA is a central hub in cellular metabolism. The diagram below illustrates its primary metabolic routes.

Palmitoyl_CoA_Metabolism Palmitate Palmitate ACSL Acyl-CoA Synthetase Palmitate->ACSL PalmitoylCoA Palmitoyl-CoA ACSL->PalmitoylCoA Mitochondria Mitochondrial Matrix PalmitoylCoA->Mitochondria CPT System Sphingolipid Sphingolipid Biosynthesis PalmitoylCoA->Sphingolipid BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ceramide Ceramide Sphingolipid->Ceramide

Caption: Metabolic pathways of palmitoyl-CoA.

Inferred Metabolic Pathway for this compound

Due to the methyl branch, this compound is expected to be a poorer substrate for conventional β-oxidation. Instead, it is likely to be metabolized via α- and ω-oxidation pathways.

BCFA_Metabolism BCFA 15-Methylheptadecanoic Acid ACSL Acyl-CoA Synthetase BCFA->ACSL BCFA_CoA This compound ACSL->BCFA_CoA AlphaOx α-Oxidation BCFA_CoA->AlphaOx OmegaOx ω-Oxidation BCFA_CoA->OmegaOx BetaOx_Altered Altered β-Oxidation AlphaOx->BetaOx_Altered Dicarboxylic Dicarboxylic Acids OmegaOx->Dicarboxylic Metabolites Propionyl-CoA & other metabolites BetaOx_Altered->Metabolites

Caption: Inferred metabolic pathways for this compound.

Experimental Protocols

To empirically compare the suitability of this compound and palmitoyl-CoA as substrates for a specific enzyme, a series of kinetic assays can be performed.

General Experimental Workflow for Substrate Comparison

The following diagram outlines a typical workflow for comparing the enzymatic utilization of these two substrates.

Experimental_Workflow start Start enzyme_prep Purify Recombinant Enzyme of Interest start->enzyme_prep substrate_prep Synthesize/Acquire Acyl-CoA Substrates start->substrate_prep assay_setup Set up Kinetic Assays with Varying Substrate Concentrations enzyme_prep->assay_setup substrate_prep->assay_setup data_acq Measure Reaction Rates (e.g., Spectrophotometrically) assay_setup->data_acq analysis Analyze Data using Michaelis-Menten Kinetics data_acq->analysis comparison Compare Km, Vmax, and kcat/Km for Both Substrates analysis->comparison end End comparison->end

Caption: Workflow for comparing enzyme kinetics.

Detailed Methodologies

1. Enzyme Expression and Purification:

  • The gene encoding the enzyme of interest (e.g., a specific Acyl-CoA Dehydrogenase) is cloned into an expression vector.

  • The protein is overexpressed in a suitable host system (e.g., E. coli or insect cells).

  • The enzyme is purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

2. Acyl-CoA Substrate Preparation:

  • This compound and palmitoyl-CoA are either purchased from a commercial supplier or synthesized from their corresponding fatty acids.

  • The purity and concentration of the acyl-CoA solutions are verified using methods like HPLC and spectrophotometry.

3. Enzyme Kinetic Assays:

  • For Acyl-CoA Dehydrogenases: A common method is the ferricenium hexafluorophosphate (B91526) (FcPF6) reduction assay. The reaction mixture contains the purified enzyme, varying concentrations of the acyl-CoA substrate, and FcPF6 in a suitable buffer. The reduction of FcPF6 is monitored spectrophotometrically at 300 nm.

  • For Acyl-CoA Synthetases: The formation of acyl-CoA can be coupled to a colorimetric reaction. For example, the release of pyrophosphate (PPi) can be measured using a PPi detection kit.

  • For Carnitine Acyltransferases: The forward reaction (formation of acylcarnitine) can be monitored by measuring the release of CoASH using DTNB (Ellman's reagent), which forms a colored product that absorbs at 412 nm.

4. Data Analysis:

  • Initial reaction velocities are plotted against substrate concentrations.

  • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Michaelis constant (Km) and maximum velocity (Vmax).

  • The catalytic efficiency (kcat/Km) is calculated to provide a direct measure of the enzyme's preference for each substrate.

Conclusion

While both this compound and palmitoyl-CoA are long-chain fatty acyl-CoAs, the presence of a methyl branch in the former significantly alters its interaction with metabolic enzymes. The available evidence suggests that palmitoyl-CoA is a more readily metabolized substrate for energy production via the conventional β-oxidation pathway. In contrast, this compound is likely to be a poorer substrate for this pathway and may be shunted into alternative oxidative routes. These differences have important implications for cellular lipid homeostasis, energy balance, and the pathophysiology of metabolic diseases. Further direct comparative studies are warranted to fully elucidate the enzymatic processing of this and other branched-chain fatty acids.

References

Comparative Analysis of 15-Methylheptadecanoyl-CoA Precursor in Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic nuances of bacterial strains is paramount. This guide provides a comparative overview of the presence of 15-methylheptadecanoic acid, the fatty acid precursor to 15-Methylheptadecanoyl-CoA, in various bacterial species. Due to a lack of direct quantitative data for this compound, this analysis focuses on its more frequently studied fatty acid counterpart. The information presented is based on available scientific literature and serves as a foundational guide for further investigation.

Data Summary: Presence of 15-Methylheptadecanoic Acid (anteiso-C18:0)

The following table summarizes the reported presence of 15-methylheptadecanoic acid (anteiso-C18:0) in different bacterial strains. It is important to note that the absence of detection in a particular study does not definitively confirm the complete absence of the compound in that species, as levels may vary depending on growth conditions and analytical methods.

Bacterial StrainPresence of 15-Methylheptadecanoic Acid (anteiso-C18:0)References
Bacillus subtilisPresent, often a major component of cellular fatty acids.[1][2][3][4]
Staphylococcus aureusPresent, considered one of the abundant branched-chain fatty acids.[5]
Pseudomonas aeruginosaGenerally reported as not detected in the studied strains.[6]
Escherichia coliNot typically a major component; branched-chain fatty acids are not characteristic of E. coli.[7]

Experimental Protocols: Quantification of Bacterial Fatty Acids

The standard method for analyzing the fatty acid composition of bacteria is through Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). This involves the extraction of total lipids from the bacterial cells, derivatization of the fatty acids to their more volatile methyl esters, and subsequent separation and identification by GC-MS.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Cell Culture and Harvesting:

    • Cultivate bacterial strains under standardized conditions (e.g., specific growth medium, temperature, and growth phase) to ensure comparability.

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer to remove residual medium components.

  • Lipid Extraction and Saponification:

    • Extract total lipids from the bacterial cell pellet using a solvent mixture, a common method being the Bligh and Dyer procedure.

    • Saponify the extracted lipids by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

  • Methylation (Derivatization):

    • Methylate the free fatty acids to form FAMEs. This is typically achieved by heating with a methanol-acid catalyst (e.g., 6% H₂SO₄ in methanol).[8] This step increases the volatility of the fatty acids for GC analysis.[9]

  • Extraction of FAMEs:

    • Extract the FAMEs from the reaction mixture into an organic solvent (e.g., hexane (B92381) or a hexane/methyl tert-butyl ether mixture).[10]

    • Wash the organic phase to remove any remaining reagents.

  • GC-MS Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Separate the FAMEs based on their boiling points and interactions with the column's stationary phase.

    • Detect and identify the eluted FAMEs using a mass spectrometer. Identification is based on the retention time and the mass spectrum of each compound compared to known standards and spectral libraries.

    • Quantification is typically performed by comparing the peak area of a specific FAME to that of an internal standard.

Visualizations: Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for FAME analysis and the biosynthetic pathway of anteiso-branched-chain fatty acids.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Bacterial Culture B Cell Harvesting A->B Centrifugation C Lipid Extraction & Saponification B->C Solvent Extraction D Methylation (FAMEs Synthesis) C->D Acid/Base Catalysis E FAMEs Extraction D->E Organic Solvent F GC-MS Analysis E->F Injection G Data Processing & Identification F->G Chromatogram & Mass Spectra

Experimental workflow for bacterial fatty acid methyl ester (FAME) analysis.

Biosynthesis_Pathway cluster_input Precursors cluster_synthesis Synthesis Pathway Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transamination Malonyl_CoA Malonyl-CoA Elongation Fatty Acid Synthase (FASII) Malonyl_CoA->Elongation Chain Elongation Primer_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_acid->Primer_CoA Decarboxylation Primer_CoA->Elongation Acyl_ACP Anteiso-Branched-Chain Acyl-ACP Elongation->Acyl_ACP Final_Product Anteiso-Branched-Chain Fatty Acid (e.g., 15-Methylheptadecanoic Acid) Acyl_ACP->Final_Product Thioesterase

Biosynthesis pathway of anteiso-branched-chain fatty acids in bacteria.

References

Assessing the Cross-Reactivity of Anti-Acyl-CoA Antibodies with 15-Methylheptadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. This occurs when the cross-reacting molecule shares structural similarities with the epitope of the intended antigen. In the context of anti-acyl-CoA antibodies, which are designed to recognize a specific fatty acyl-CoA, there is a potential for cross-reactivity with other structurally related acyl-CoA molecules, such as the branched-chain 15-Methylheptadecanoyl-CoA.

Understanding the degree of cross-reactivity is crucial for the development of specific immunoassays and for the accurate interpretation of experimental results. High cross-reactivity can lead to false-positive signals and inaccurate quantification of the target analyte. Therefore, rigorous testing of antibody specificity is a critical step in assay validation.

Comparative Analysis of Antibody Specificity

To evaluate the cross-reactivity of an anti-acyl-CoA antibody, a comparative analysis is performed to determine its binding affinity for the target antigen versus other potential cross-reactants. The results are typically presented in a table that summarizes the quantitative data obtained from immunoassays.

Table 1: Hypothetical Cross-Reactivity Data for a Polyclonal Anti-Palmitoyl-CoA Antibody

AnalyteStructureIC50 (nM)% Cross-Reactivity*
Palmitoyl-CoA (C16:0)CH₃(CH₂)₁₄CO-SCoA10100%
This compound CH₃CH₂(CH₃)CH(CH₂)₁₃CO-SCoA2504%
Stearoyl-CoA (C18:0)CH₃(CH₂)₁₆CO-SCoA5020%
Oleoyl-CoA (C18:1)CH₃(CH₂)₇CH=CH(CH₂)₇CO-SCoA1506.7%
Myristoyl-CoA (C14:0)CH₃(CH₂)₁₂CO-SCoA8012.5%

*Percent cross-reactivity is calculated as: (IC50 of target antigen / IC50 of analyte) x 100.

Interpretation of Data:

The hypothetical data in Table 1 illustrates that the anti-palmitoyl-CoA antibody exhibits the highest affinity for its target antigen, palmitoyl-CoA, with the lowest IC50 value. The antibody shows significantly lower cross-reactivity with this compound, as indicated by its much higher IC50 value. The methyl branch in the fatty acyl chain of this compound likely hinders the binding of the antibody, resulting in reduced affinity compared to the linear palmitoyl-CoA.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed protocols for key experiments used to determine antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the gold standard for quantifying antibody specificity and determining IC50 values. In this assay, the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., target acyl-CoA conjugated to a carrier protein like BSA)

  • Anti-acyl-CoA antibody

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the target antigen (for the standard curve) and the potential cross-reactants (including this compound). In a separate plate or tubes, pre-incubate the diluted analytes with the anti-acyl-CoA antibody for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the analyte concentrations to generate a standard curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Western Blotting / Dot Blot

Western blotting and dot blotting can provide semi-quantitative or qualitative information about antibody cross-reactivity. A dot blot is a simpler version where the antigens are directly spotted onto a membrane.

Materials:

  • Nitrocellulose or PVDF membrane

  • Acyl-CoA antigens (target and potential cross-reactants)

  • Anti-acyl-CoA antibody

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol (Dot Blot):

  • Antigen Application: Spot serial dilutions of the target acyl-CoA and potential cross-reactants (including this compound) directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-acyl-CoA antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Compare the signal intensities of the spots for the different acyl-CoA molecules at the same concentration to assess relative cross-reactivity.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language.

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_plate 96-Well Plate cluster_reagents Reagents p1 Coating Antigen p2 Blocking p1->p2 p3 Competition p2->p3 p4 Detection p3->p4 p5 Readout p4->p5 r1 Coating Antigen r1->p1 r2 Blocking Buffer r2->p2 r3 Antibody + Analyte/ Cross-reactant r3->p3 r4 Enzyme-conjugated Secondary Ab r4->p4 r5 Substrate r5->p5

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Branched_Chain_Fatty_Acid_Synthesis Bacterial Branched-Chain Fatty Acid Synthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_primers Acyl-CoA Primers Leu Leucine KIC α-Ketoisocaproate Leu->KIC BCAT Ile Isoleucine KMV α-Keto-β-methylvalerate Ile->KMV BCAT Val Valine KIV α-Ketoisovalerate Val->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH FASII Fatty Acid Synthase II (FASII) Isobutyryl_CoA->FASII Isovaleryl_CoA->FASII Methylbutyryl_CoA->FASII BCFA Branched-Chain Fatty Acids (e.g., 15-Methylheptadecanoic acid) FASII->BCFA

Establishing 15-Methylheptadecanoyl-CoA as a Biomarker for Microbial Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gut microbiome plays a pivotal role in human health and disease, influencing everything from nutrient metabolism to immune function. Consequently, there is a growing need for reliable biomarkers to monitor microbial metabolism and its impact on the host. This guide introduces 15-Methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acid, as a potential novel biomarker for microbial metabolism. We provide a comparative analysis of this emerging biomarker against established markers, supported by experimental data and detailed protocols, to aid researchers in their exploration of the gut-host axis.

Performance Comparison of Microbial Metabolism Biomarkers

The following table summarizes the key performance characteristics of this compound (represented by the broader class of Branched-Chain Fatty Acids, BCFAs) and other established biomarkers of microbial metabolism.

Biomarker CategorySpecific Analyte(s)Typical MatrixConcentration Range (Human)Key AdvantagesKey Limitations
Branched-Chain Fatty Acids (BCFAs) This compound (as anteiso-C17:0)Feces, PlasmaFeces: µg/g to mg/g range for total BCFAs. Plasma: Low µM range.[1][2]Direct products of bacterial fatty acid synthesis; reflect specific microbial populations (e.g., Gram-positive bacteria).[3][4][5][6]Less abundant than SCFAs; specific quantification can be challenging due to isomeric complexity.[1]
Short-Chain Fatty Acids (SCFAs) Butyrate, Propionate, AcetateFeces, PlasmaFeces: High mM range. Plasma: µM range.[2][7]Abundant products of fiber fermentation; well-established roles in host physiology.[8][9][10]Reflect overall fermentation rather than specific microbial pathways; levels influenced by diet.
Secondary Bile Acids Lithocholic Acid (LCA), Deoxycholic Acid (DCA)Feces, Plasma, SerumFeces: µg/g to mg/g range. Serum: Low µM range.[11][12][13][14]Directly reflect microbial modification of host-derived primary bile acids; linked to gut barrier function and inflammation.[15][16][17]Levels can be influenced by liver function and diet, particularly fat intake.
Trimethylamine N-oxide (TMAO) Trimethylamine N-oxidePlasma, UrinePlasma: Typically <10 µM in healthy individuals, can be elevated in certain conditions.[18][19]Reflects microbial metabolism of dietary choline (B1196258) and L-carnitine; linked to cardiovascular disease risk.[20][21]Highly dependent on dietary precursors; interpretation can be complex due to its association with both microbial and host metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of these biomarkers. Below are representative protocols for the analysis of fatty acids and other key metabolites.

Protocol 1: Quantification of Fatty Acids (including BCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of total fatty acids from biological samples such as plasma or microbial pellets.

1. Sample Preparation and Lipid Extraction:

  • For plasma samples, use 100-200 µL. For bacterial cell pellets, use a predetermined wet weight (e.g., 50-100 mg).

  • Add a known amount of an internal standard (e.g., deuterated C17:0).

  • Perform a lipid extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Dry the extracted lipid fraction under a stream of nitrogen.

  • Add 2 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat again at 80°C for 5 minutes to methylate the fatty acids.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-225ms).

  • Injection: Inject 1 µL of the FAME extract.

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for 2-4 minutes, then ramp up to a final temperature of around 230-250°C.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Quantification: Identify and quantify individual FAMEs based on their retention times and mass spectra compared to known standards.

Protocol 2: Untargeted Metabolomics for Biomarker Discovery by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the comprehensive analysis of a wide range of metabolites, including bile acids and TMAO, from plasma or serum.

1. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol containing a mixture of internal standards (for quality control and retention time alignment).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.

2. LC-MS Analysis:

  • LC Column: A reversed-phase C18 column is commonly used for broad metabolite coverage.

  • Mobile Phases: Use a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage over 15-20 minutes to elute a wide range of metabolites.

  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization (ESI) modes in separate runs to maximize metabolite detection.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain fragmentation spectra for metabolite identification.

3. Data Processing and Analysis:

  • Use specialized software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and normalization.

  • Identify metabolites by matching their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

  • Perform statistical analysis to identify features that are significantly different between experimental groups.

Visualizing the Pathways

To better understand the origin of this compound and the general process of biomarker discovery, the following diagrams are provided.

Microbial_BCFA_Biosynthesis cluster_primers Branched-Chain Amino Acid Catabolism cluster_precursors Fatty Acid Synthesis Primers Isoleucine Isoleucine Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA 2-methylbutyryl-CoA 2-methylbutyryl-CoA Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) 2-methylbutyryl-CoA->Fatty Acid Synthase (FASII) Primer Isovaleryl-CoA->Fatty Acid Synthase (FASII) Primer Isobutyryl-CoA->Fatty Acid Synthase (FASII) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FASII) Elongation Unit Anteiso-BCFAs Anteiso-BCFAs Fatty Acid Synthase (FASII)->Anteiso-BCFAs Iso-BCFAs Iso-BCFAs Fatty Acid Synthase (FASII)->Iso-BCFAs This compound This compound Anteiso-BCFAs->this compound e.g., anteiso-C17:0

Caption: Biosynthesis of branched-chain fatty acids (BCFAs) in bacteria.

Biomarker_Discovery_Workflow Metabolite_Extraction Metabolite Extraction LC_MS_Analysis LC-MS/GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis Validation Validation in Independent Cohort Biomarker_Identification->Validation

Caption: General workflow for metabolomics-based biomarker discovery.

References

A Head-to-Head Comparison of Analytical Methods for Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism and developing therapeutics, the accurate quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) is paramount. These molecules are key intermediates in various metabolic pathways, and their dysregulation has been implicated in numerous diseases. The choice of analytical methodology is critical for generating reliable and reproducible data. This guide provides an objective comparison of the three primary techniques for BCFA-CoA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Executive Summary

LC-MS/MS stands out as the most powerful and versatile technique, offering high sensitivity, specificity, and the ability to analyze intact BCFA-CoAs without derivatization. GC-MS, while a robust and reliable technique, requires derivatization to improve the volatility of the analytes and is generally better suited for the analysis of the fatty acid portion of the molecule after hydrolysis. Enzymatic assays, though often simple and high-throughput, are typically less specific and may not be able to distinguish between different BCFA-CoA species.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for each analytical method. It is important to note that direct head-to-head comparative data for the same set of BCFA-CoAs across all three methods is limited in the literature. The data presented here is compiled from studies analyzing similar short- and long-chain acyl-CoAs and branched-chain fatty acids.

ParameterLC-MS/MSGC-MSEnzymatic Assays
Limit of Detection (LOD) 2 - 133 nM[1]Analyte dependent, typically in the low ng/mL range for the corresponding fatty acidsSubstrate-specific, can be in the low micromolar range
Limit of Quantitation (LOQ) 4.2 - 16.9 nM[2]Not consistently reported for BCFA-CoAsNot consistently reported for BCFA-CoAs
**Linearity (R²) **>0.99[3]>0.98 for corresponding fatty acids[4]Typically linear over a defined concentration range
Precision (CV%) Inter-assay: 5-6%, Intra-assay: 5-10%[3]Not consistently reported for BCFA-CoAsIntra-assay CV of 10.5% reported for a similar enzymatic assay[5]
Recovery (%) 80 - 114%[1]70-80% for extraction of long-chain acyl-CoAs[6]Not consistently reported
Specificity High (based on parent and fragment ions)High (based on retention time and mass spectrum)Moderate to Low (potential for cross-reactivity)
Throughput Moderate to HighModerateHigh

Experimental Workflows

The analytical workflow for each method differs significantly, particularly in the sample preparation stages.

cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_enzymatic Enzymatic Assay Workflow l_start Sample Homogenization l_extraction Solid Phase Extraction (SPE) l_start->l_extraction l_analysis Direct Injection & LC Separation l_extraction->l_analysis l_detection MS/MS Detection l_analysis->l_detection g_start Sample Homogenization g_hydrolysis Hydrolysis of Acyl-CoA g_start->g_hydrolysis g_extraction Fatty Acid Extraction g_hydrolysis->g_extraction g_derivatization Derivatization (e.g., FAMEs) g_extraction->g_derivatization g_analysis GC Separation g_derivatization->g_analysis g_detection MS Detection g_analysis->g_detection e_start Sample Lysate Preparation e_reagent Addition of Assay Reagents e_start->e_reagent e_incubation Incubation e_reagent->e_incubation e_detection Signal Detection (e.g., Fluorescence) e_incubation->e_detection

Figure 1. Comparison of the general experimental workflows for the analysis of branched-chain fatty acyl-CoAs.

Detailed Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct analysis of intact acyl-CoAs.

Experimental Protocol: Phosphate (B84403) Methylation for Enhanced Coverage

This method, adapted from a published protocol, utilizes a derivatization step to improve chromatographic performance and sensitivity.[2]

  • Sample Preparation and Extraction:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform a solid-phase extraction (SPE) using a mixed-mode cartridge to isolate the acyl-CoAs.[2]

  • Derivatization (Phosphate Methylation):

    • The purpose of this step is to neutralize the negatively charged phosphate groups on the CoA moiety, which improves peak shape and reduces analyte loss.[2]

    • The detailed procedure for phosphate methylation would involve specific reagents and reaction conditions as outlined in the referenced literature.

  • LC Separation:

  • MS/MS Detection:

    • Ionization: Positive electrospray ionization (ESI) is generally used.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for each BCFA-CoA.[3]

start Biological Sample homogenization Homogenization in Buffer start->homogenization spe Solid-Phase Extraction (Mixed-Mode) homogenization->spe derivatization Phosphate Methylation (Optional but Recommended) spe->derivatization lc_separation Reversed-Phase LC Separation derivatization->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 2. Detailed workflow for LC-MS/MS analysis of branched-chain fatty acyl-CoAs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For BCFA-CoAs, this method requires the hydrolysis of the thioester bond to release the branched-chain fatty acid, which is then derivatized for analysis.

Experimental Protocol: Analysis of Branched-Chain Fatty Acids via Derivatization

This protocol is a generalized procedure based on established methods for fatty acid analysis by GC-MS.[7][8][9]

  • Hydrolysis:

    • Treat the sample with a strong base (e.g., KOH in methanol) to cleave the thioester bond of the BCFA-CoA, releasing the free fatty acid.

  • Extraction:

    • Acidify the sample and extract the branched-chain fatty acids into an organic solvent (e.g., hexane).

  • Derivatization:

    • The most common method is the conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol.[7]

    • Alternatively, silylation can be used to create trimethylsilyl (B98337) (TMS) esters.[9]

    • Procedure with BF₃-Methanol:

      • Combine the extracted fatty acids with 14% BF₃ in methanol.

      • Heat at 60°C for 60 minutes.

      • After cooling, add a saturated NaCl solution and extract the FAMEs with hexane.[7]

  • GC-MS Analysis:

    • Column: A mid-polar column, such as one with a cyanopropyl stationary phase, is often used for FAME analysis.

    • Injection: A split/splitless inlet is typically used.

    • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

    • MS Detection: Electron ionization (EI) is the most common ionization technique, and the mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.

Enzymatic Assays

Enzymatic assays provide a functional measurement of total acyl-CoAs or the activity of enzymes that metabolize them. These assays are often based on the detection of a product of an enzymatic reaction, such as NADH or a fluorescent molecule.

Experimental Protocol: General Principle of a Fluorometric Assay

This protocol is based on the principles of commercially available fatty acyl-CoA assay kits.

  • Sample Preparation:

    • Prepare cell or tissue lysates in a buffer that is compatible with the assay enzymes.

  • Assay Reaction:

    • The assay typically involves a series of coupled enzymatic reactions. For example, an acyl-CoA oxidase can be used to oxidize the acyl-CoA, producing hydrogen peroxide.

    • The hydrogen peroxide is then used by a peroxidase to convert a non-fluorescent probe into a highly fluorescent product.

  • Detection:

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The concentration of BCFA-CoA in the sample is determined by comparing its fluorescence to a standard curve generated with a known concentration of a specific acyl-CoA.

Limitations: A key limitation of this approach is its specificity. Commercially available kits are often designed for a broad range of acyl-CoAs and may not be specific for branched-chain species. Furthermore, they may not be able to differentiate between different chain lengths and isomers of BCFA-CoAs.

Signaling Pathway Context

The analysis of BCFA-CoAs is often performed in the context of specific metabolic pathways. The following diagram illustrates a simplified overview of fatty acid metabolism where BCFA-CoAs play a role.

BCFA Branched-Chain Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA Branched-Chain Fatty Acyl-CoA AcylCoA_Synthetase->BCFA_CoA Beta_Oxidation β-Oxidation BCFA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis BCFA_CoA->Lipid_Synthesis TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy Membranes Cellular Membranes Lipid_Synthesis->Membranes

Figure 3. Simplified metabolic fate of branched-chain fatty acyl-CoAs.

Conclusion and Recommendations

The choice of analytical method for the quantification of branched-chain fatty acyl-CoAs depends on the specific research question, the available instrumentation, and the desired level of detail.

  • For comprehensive and specific quantification of individual BCFA-CoA species, LC-MS/MS is the gold standard. Its high sensitivity, specificity, and ability to analyze the intact molecule make it the most powerful technique.

  • GC-MS is a viable alternative when the primary interest is in the relative abundance of the branched-chain fatty acid moieties. However, it requires a more involved sample preparation process, including hydrolysis and derivatization, and does not provide information on the intact acyl-CoA.

  • Enzymatic assays are best suited for high-throughput screening applications where a general measure of total acyl-CoA levels or the activity of a specific enzyme is sufficient. The lower specificity of these assays is a significant limitation for detailed metabolic studies.

For researchers and drug development professionals requiring accurate and detailed quantification of branched-chain fatty acyl-CoAs, investing in the development and validation of a robust LC-MS/MS method is highly recommended.

References

The Suitability of 15-Methylheptadecanoyl-CoA as an Internal Standard in Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The use of internal standards is a cornerstone of rigorous quantitative mass spectrometry. This guide provides a comprehensive comparison of 15-Methylheptadecanoyl-CoA as a potential internal standard against other common alternatives for the analysis of long-chain acyl-Coenzyme A (acyl-CoA) species.

The ideal internal standard should be a substance that is chemically similar to the analyte of interest but sufficiently different to be distinguishable by the analytical instrumentation. It should not be naturally present in the sample and should be added at the earliest stage of sample preparation to account for variability throughout the analytical workflow, including extraction efficiency, sample loss, and ionization effects in the mass spectrometer.

Performance Comparison of Internal Standards for Acyl-CoA Analysis

The choice of an internal standard is critical for the accuracy and precision of lipid quantification. For the analysis of long-chain acyl-CoAs, several classes of internal standards can be considered. The following table summarizes the performance of branched odd-chain fatty acyl-CoAs, exemplified by this compound, in comparison to straight odd-chain fatty acyl-CoAs and stable isotope-labeled (SIL) internal standards.

Internal Standard Type Example(s) Key Advantages Potential Limitations Reported Performance Metrics (for related compounds)
Branched Odd-Chain Fatty Acyl-CoA This compound- Structurally unique, reducing the likelihood of endogenous interference in most biological systems.- Mimics the physicochemical properties of branched-chain acyl-CoAs.- Commercially available.- Potential for endogenous presence in specific metabolic contexts or organisms.- May not perfectly mimic the ionization and fragmentation behavior of all straight-chain acyl-CoAs.- Methods for quantifying branched-chain fatty acids using deuterated standards show good linearity and accuracy[1].
Straight Odd-Chain Fatty Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)- Commonly used and commercially available.- Low natural abundance in many non-ruminant mammalian tissues[2].- Good surrogate for straight-chain even-length acyl-CoAs.- Can be present endogenously, particularly with certain diets (e.g., high in dairy) or in ruminant samples[2].- May not be an ideal mimic for branched-chain or highly unsaturated acyl-CoAs.- Used as an internal standard in UHPLC-MS/MS methods with reported recoveries of 90-111% and limits of detection in the low femtomole range for a range of acyl-CoAs[3][4].
Stable Isotope-Labeled (SIL) Acyl-CoA ¹³C-Palmitoyl-CoA, D-Palmitoyl-CoA- Considered the "gold standard" for quantitative mass spectrometry[5].- Chemically and physically identical to the analyte, providing the most accurate correction for matrix effects and fragmentation variations[6].- Co-elutes with the analyte.- Can be expensive, especially for a wide range of acyl-CoA species.- Not always commercially available for every acyl-CoA of interest.- Requires careful consideration of potential isotopic overlap with the analyte.- SIL internal standards provide significant improvements in accuracy and precision compared to non-identical standards[6].

Experimental Protocols

Detailed methodologies are crucial for reproducible lipidomics experiments. Below is a representative protocol for the targeted quantification of long-chain acyl-CoAs in biological samples using an internal standard, such as this compound.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known amount of sample (e.g., 10-20 mg of tissue or 1x10⁶ cells), add a precise amount of the this compound internal standard solution. The amount should be chosen to be within the linear dynamic range of the assay and comparable to the expected concentration of the endogenous acyl-CoAs of interest.

  • Homogenization: Homogenize the sample in a suitable buffer on ice.

  • Protein Precipitation and Extraction: Add a cold extraction solvent, such as acetonitrile:isopropanol:water (3:5:2 v/v/v), to the homogenate. Vortex vigorously to precipitate proteins and extract lipids.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying: Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase, for example, 50% methanol.

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:isopropanol (7:3 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion of the specific acyl-CoA and a characteristic product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety (507 Da)[7].

    • MRM Transitions:

      • Analyte (e.g., Palmitoyl-CoA): Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.

      • Internal Standard (this compound): Monitor the transition from its precursor ion [M+H]⁺ to its corresponding product ion.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous acyl-CoAs and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Quantification: Determine the concentration of each analyte using a calibration curve prepared with known concentrations of authentic standards and a constant concentration of the internal standard.

Mandatory Visualizations

To further clarify the experimental process and the rationale for using an internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Homogenization Homogenization Add Internal Standard (this compound)->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Sample Cleanup (e.g., SPE) Sample Cleanup (e.g., SPE) Lipid Extraction->Sample Cleanup (e.g., SPE) Dry & Reconstitute Dry & Reconstitute Sample Cleanup (e.g., SPE)->Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Quantification Quantification Data Processing->Quantification Peak Integration & Ratio Calculation Final Concentrations Final Concentrations Quantification->Final Concentrations

Caption: Experimental workflow for acyl-CoA quantification.

G cluster_ideal Ideal Scenario (No Internal Standard) cluster_is With Internal Standard Analyte Signal (Variable) Analyte Signal (Variable) Apparent Concentration (Inaccurate) Apparent Concentration (Inaccurate) Analyte Signal (Variable)->Apparent Concentration (Inaccurate) Ratio (Analyte/IS) (Corrected) Ratio (Analyte/IS) (Corrected) Analyte Signal (Variable)->Ratio (Analyte/IS) (Corrected) Actual Concentration (Accurate) Actual Concentration (Accurate) Ratio (Analyte/IS) (Corrected)->Actual Concentration (Accurate) Internal Standard Signal (Variable) Internal Standard Signal (Variable) Internal Standard Signal (Variable)->Ratio (Analyte/IS) (Corrected) Analytical Variability (Extraction, Ionization, etc.) Analytical Variability (Extraction, Ionization, etc.) Analytical Variability (Extraction, Ionization, etc.)->Analyte Signal (Variable) Analytical Variability (Extraction, Ionization, etc.)->Internal Standard Signal (Variable)

References

A Researcher's Guide to Structural Analogs of 15-Methylheptadecanoyl-CoA for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in fatty acid metabolism, signal transduction, and drug discovery, understanding the binding interactions of branched-chain fatty acids and their CoA esters is critical. 15-Methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, and its analogs are key molecules for studying the ligand specificity of various intracellular proteins. This guide provides a comparative overview of relevant structural analogs, focusing on their application in competitive binding assays for protein targets like Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Fatty Acid Binding Proteins (FABPs).

Comparative Binding Affinities of Branched-Chain Acyl-CoA Analogs

Competitive binding assays are essential for determining the affinity of unlabeled ligands (analogs) by measuring their ability to displace a labeled ligand from a protein's binding site. The dissociation constant (Kd) is a key metric, with lower values indicating higher affinity.

Branched-chain fatty acyl-CoAs, such as the isoprenoids phytanoyl-CoA and pristanoyl-CoA, serve as excellent structural analogs for studying binding to nuclear receptors like PPARα. These molecules are known to be high-affinity ligands and potent activators of this receptor, which plays a central role in lipid metabolism.[1] A study using quenching of PPARα's intrinsic fluorescence revealed that the CoA thioesters of these branched-chain fatty acids are the active forms of the ligands, binding with significantly higher affinity than their corresponding free fatty acids.[1]

Below is a summary of the binding affinities for these analogs to PPARα.

Analog MoleculeStructureTarget ProteinBinding Affinity (Kd)
Phytanoyl-CoA Isoprenoid branched-chain acyl-CoAPPARα~11 nM[1]
Pristanoyl-CoA Isoprenoid branched-chain acyl-CoAPPARα~11 nM[1]

This data highlights that complex branched-chain acyl-CoAs are potent, high-affinity ligands for PPARα, with affinities in the low nanomolar range.[1]

Experimental Protocols

Accurate and reproducible data relies on well-defined experimental protocols. Below are methodologies for two common types of assays used to investigate these interactions: a fluorescence displacement assay for FABPs and a reporter gene assay for functional PPARα activation.

This method is used to determine the binding affinity of unlabeled fatty acids by measuring their ability to displace a fluorescent probe from the FABP binding pocket, leading to a change in fluorescence.

Materials:

  • Recombinant FABP (e.g., FABP4, FABP5)

  • Fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonate (ANS) or cis-Parinaric acid)

  • Binding Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

  • Test compounds (structural analogs of this compound)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Preparation: Prepare stock solutions of recombinant FABP, the fluorescent probe, and the competitor test compounds in the binding assay buffer.

  • Incubation: In a 96-well plate, incubate the recombinant FABP (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM ANS). Allow the mixture to equilibrate.

  • Competition: Add the competitor test compounds (analogs) at varying concentrations (e.g., from 0.1 to 50 µM) to the wells containing the FABP-probe complex.

  • Equilibration: Mix gently and allow the system to equilibrate for approximately 20 minutes at 25°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for ANS, excitation ~380 nm, emission ~460 nm). A decrease in fluorescence indicates displacement of the probe by the test compound.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the competitor. The data can be fitted to a suitable binding model to calculate the IC50 (concentration of competitor that displaces 50% of the probe) and subsequently the inhibition constant (Ki).

This cell-based assay measures the functional consequence of ligand binding—the activation of the PPARα receptor and its subsequent transcriptional activity.

Materials:

  • A suitable mammalian cell line (e.g., HepG2)

  • Expression plasmid for full-length human PPARα.

  • A reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds (analogs).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture & Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing the test compounds (analogs) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like fenofibrate).

  • Incubation: Incubate the cells with the compounds for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer compatible with the luciferase assay system.

  • Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the compound concentration to determine the EC50 (concentration that elicits a half-maximal response).

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex biological and experimental processes.

Competitive_Binding_Assay_Workflow cluster_0 Binding Reaction cluster_1 Competition Protein Target Protein (e.g., FABP) Complex Protein-Probe Complex (High Fluorescence) Protein->Complex Probe Fluorescent Probe Probe->Complex Displaced_Complex Displaced Probe + Protein-Analog Complex (Low Fluorescence) Complex->Displaced_Complex Addition of Analog Analog Unlabeled Analog (Competitor) Analog->Displaced_Complex

Caption: Workflow of a competitive fluorescence displacement assay.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Branched-Chain Acyl-CoA Analog PPAR PPARα Ligand->PPAR Binds & Activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: PPARα ligand activation and signaling pathway.

References

A Comparative Guide to the Quantitative Analysis of 15-Methylheptadecanoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 15-Methylheptadecanoyl-CoA in plasma. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate assay for research and drug development applications.

Introduction

This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate and precise quantification of this analyte in plasma is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity. This guide will detail a validated LC-MS/MS method and compare it with alternative analytical strategies.

Validated LC-MS/MS Assay for Long-Chain Fatty Acyl-CoAs

Experimental Protocol

A highly sensitive and robust online liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure is utilized for the quantitative determination of LCACoAs from plasma.

Sample Preparation:

  • Extraction: Plasma samples are subjected to a fast solid-phase extraction (SPE) to isolate the acyl-CoAs. This avoids time-consuming evaporation steps.

  • Internal Standard: An appropriate odd-numbered long-chain fatty acyl-CoA, such as heptadecanoyl-CoA, is used as an internal standard to ensure accuracy.

Chromatography:

Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI) is used.

  • Detection: A triple quadrupole mass spectrometer is operated in selective multireaction monitoring (MRM) mode for quantification. A neutral loss scan of 507 can be used for the identification of various LCACoA species.[1]

Quantitative Performance

The following table summarizes the validation parameters for the quantification of five representative LCACoAs, which are indicative of the expected performance for this compound.[1]

ParameterPerformance
Accuracy 94.8% to 110.8%
Inter-run Precision 2.6% to 12.2%
Intra-run Precision 1.2% to 4.4%

Alternative and Comparative Analytical Methods

Comprehensive UHPLC-ESI-MS/MS

An alternative, highly efficient method utilizes ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). This method allows for the quantification of a broad range of acyl-CoAs, from C2 to C20.

Key Features:

  • Recovery: 90-111%

  • Limit of Detection (LOD): 1-5 fmol, which is significantly lower than many previously published methods.[2]

This method offers superior sensitivity, making it suitable for applications where the concentration of this compound is expected to be very low.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a well-established technique for fatty acid analysis. However, for the analysis of acyl-CoAs, it presents some significant differences in workflow compared to LC-MS/MS.

Workflow:

  • Hydrolysis: The acyl-CoA must first be hydrolyzed to release the free fatty acid (15-methylheptadecanoic acid).

  • Derivatization: The free fatty acid is then derivatized, typically to a methyl ester (FAME), to increase its volatility for GC analysis.

Comparison to LC-MS/MS:

  • Direct vs. Indirect Analysis: LC-MS/MS allows for the direct measurement of the intact this compound molecule, whereas GC-MS provides an indirect measurement by quantifying the corresponding fatty acid.

  • Sample Preparation: The requirement for hydrolysis and derivatization in GC-MS adds extra steps to the sample preparation process, which can introduce variability.

  • Throughput: The simpler sample preparation for direct LC-MS/MS analysis can lead to higher throughput.

Metabolic Pathway of this compound

This compound, as an odd- and branched-chain fatty acyl-CoA, is expected to be metabolized via the β-oxidation pathway. The final products of its degradation are propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic_Pathway node_15MHC This compound node_beta_ox β-Oxidation Cycles node_15MHC->node_beta_ox node_acetyl Acetyl-CoA node_beta_ox->node_acetyl Multiple units node_propionyl Propionyl-CoA node_beta_ox->node_propionyl Final unit node_tca Citric Acid Cycle node_acetyl->node_tca node_succinyl Succinyl-CoA node_propionyl->node_succinyl node_succinyl->node_tca

Metabolic degradation of this compound.

Experimental Workflow for LC-MS/MS Quantification

The general workflow for the quantitative analysis of this compound in plasma using LC-MS/MS is depicted below.

Experimental_Workflow node_sample Plasma Sample Collection node_is Addition of Internal Standard node_sample->node_is node_spe Solid-Phase Extraction (SPE) node_is->node_spe node_lc LC Separation (C18 Column) node_spe->node_lc node_ms MS/MS Detection (MRM) node_lc->node_ms node_data Data Analysis & Quantification node_ms->node_data

LC-MS/MS quantification workflow.

Logical Relationship of Assay Validation Parameters

The validation of a quantitative assay ensures its reliability for its intended purpose. The core parameters are interrelated to establish the overall performance of the method.

Validation_Parameters node_accuracy Accuracy node_reliability Overall Assay Reliability node_accuracy->node_reliability node_precision Precision node_precision->node_reliability node_linearity Linearity & Range node_linearity->node_reliability node_sensitivity Sensitivity (LLOQ) node_sensitivity->node_reliability node_selectivity Selectivity node_selectivity->node_reliability

Interrelation of key assay validation parameters.

References

Verifying the Identity of 15-Methylheptadecanoyl-CoA Peaks in Chromatograms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites in complex biological samples is paramount. This guide provides a comparative overview of analytical techniques for verifying the identity of 15-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, in chromatographic separations. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methodology.

Data Presentation: Comparative Analysis of Verification Methods

The following table summarizes the key performance characteristics of the primary analytical techniques used for the verification of this compound.

Parameter LC-MS/MS (Direct Analysis) GC-MS (Analysis of Derived Fatty Acid) Authentic Standard Comparison
Analyte This compound15-Methylheptadecanoic acid (as FAME)This compound
Sample Preparation Extraction of acyl-CoAsExtraction, hydrolysis, and derivatizationCo-injection with sample extract
Primary Identification Precursor ion m/z, characteristic fragment ionsElution time, mass spectrum of FAMECo-elution of peaks
Confidence Level HighModerate to HighVery High
Throughput HighModerateDependent on sample number
Instrumentation Cost HighModerateLow (for co-injection)

Key Mass Spectrometry Fragmentation Data for Identification

Confident identification of this compound relies on characteristic mass spectral data. The table below outlines the expected key ions for verification by tandem mass spectrometry (MS/MS).

Technique Parent Ion (Precursor) Key Fragment Ions (Product) Interpretation
LC-MS/MS (Positive Ion Mode) m/z 1022.6m/z 515.6[M+H - 507]+, loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1]
m/z 428.1Adenosine 5'-diphosphate fragment.
GC-MS (of FAME derivative) m/z 298.3 (M+)m/z 74.1, 87.1, 143.2Characteristic fragments of a fatty acid methyl ester (FAME).
Branching point specific ions.[2]

Experimental Protocols

Detailed methodologies for the two primary chromatographic-mass spectrometric approaches are provided below.

Protocol 1: LC-MS/MS for Direct Analysis of this compound

This method allows for the direct detection and identification of the intact acyl-CoA molecule.

1. Sample Preparation (Acyl-CoA Extraction):

  • Homogenize tissue or cell samples in a cold solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:water).

  • Centrifuge to pellet protein and other insoluble material.

  • Collect the supernatant containing the acyl-CoAs.

  • Further solid-phase extraction (SPE) can be employed for sample cleanup and concentration if necessary.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (7:3) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes) to elute the acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 1022.6 for [this compound + H]+.

  • Product Ions for MRM: Monitor for the transitions 1022.6 -> 515.6 and 1022.6 -> 428.1.

  • Collision Energy: Optimize for the specific instrument to achieve maximal fragmentation of the precursor ion.

Protocol 2: GC-MS for Analysis of 15-Methylheptadecanoic Acid Methyl Ester (FAME)

This method involves the chemical derivatization of the fatty acid portion of the acyl-CoA prior to analysis.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Perform an alkaline hydrolysis of the extracted acyl-CoAs to release the free fatty acid (15-methylheptadecanoic acid).

  • Acidify the sample and extract the free fatty acid with an organic solvent (e.g., hexane).

  • Evaporate the solvent and perform methylation to form the fatty acid methyl ester (FAME) using a reagent such as BF3-methanol or by acidic catalysis.

2. Gas Chromatography (GC):

  • Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-substituted column).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to separate the FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode to acquire the mass spectrum of the eluting peak.

  • Mass Range: m/z 50-400.

  • Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST) and look for characteristic ions of branched-chain FAMEs.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the verification of this compound peaks.

cluster_lcms LC-MS/MS Workflow lcms_start Sample containing this compound lcms_extract Acyl-CoA Extraction lcms_start->lcms_extract lcms_lc Reversed-Phase LC Separation lcms_extract->lcms_lc lcms_ms ESI-MS/MS Analysis lcms_lc->lcms_ms lcms_id Peak Identification (Precursor & Fragments) lcms_ms->lcms_id

Caption: LC-MS/MS workflow for direct analysis.

cluster_gcms GC-MS Workflow gcms_start Sample containing this compound gcms_hydrolysis Hydrolysis & Extraction gcms_start->gcms_hydrolysis gcms_derivatization FAME Derivatization gcms_hydrolysis->gcms_derivatization gcms_gc GC Separation gcms_derivatization->gcms_gc gcms_ms EI-MS Analysis gcms_gc->gcms_ms gcms_id Peak Identification (Mass Spectrum) gcms_ms->gcms_id

Caption: GC-MS workflow for indirect analysis.

Comparison and Recommendations

  • LC-MS/MS is the recommended method for the definitive identification of this compound as it analyzes the intact molecule, providing high specificity through precursor and fragment ion information. The sample preparation is also more direct than for GC-MS.

  • GC-MS of the FAME derivative is a viable alternative, particularly if instrumentation for direct acyl-CoA analysis is unavailable. While it provides valuable information about the fatty acid structure, it is an indirect method and requires chemical derivatization, which can introduce variability.

  • Use of an Authentic Standard is the gold standard for identity confirmation. Co-elution of the peak in the sample with a known standard of this compound in both LC-MS/MS and GC-MS analyses provides the highest level of confidence in peak assignment. If a commercial standard is not available, its chemical synthesis should be considered for critical applications.

References

Safety Operating Guide

Navigating the Disposal of 15-Methylheptadecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 15-Methylheptadecanoyl-CoA, a long-chain fatty acyl-CoA.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the same diligence as any other laboratory chemical, prioritizing safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Classification: Based on available data for similar compounds, this compound is considered non-hazardous waste.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. It should be collected in a designated container for non-hazardous chemical waste.

2. Container Selection and Labeling:

  • Container: Use a clean, leak-proof container with a secure screw-top cap that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • Labeling: Clearly label the waste container with the following information:

    • "Non-Hazardous Waste"

    • "this compound"

    • Date of accumulation

    • Your name and laboratory information

3. Waste Accumulation and Storage:

  • Storage Location: Store the waste container in a designated, secondary containment area to prevent spills from reaching the environment. This area should be away from general laboratory traffic.

  • Accumulation Time: Adhere to your institution's guidelines for the maximum accumulation time for non-hazardous waste.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for a scheduled pickup.

  • Documentation: Maintain a record of the waste generated and its disposal for laboratory inventory and compliance purposes.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of a related compound, methyl heptadecanoate, which can be used as a general reference.

PropertyValue
Physical State Solid
Appearance White to off-white
Melting Point 28-30.3°C
Boiling Point 152-153°C
Flash Point >110°C
Solubility in Water Insoluble

Data for Methyl Heptadecanoate[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Identify this compound for Disposal B Consult Institutional Disposal Guidelines A->B C Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Classify as Non-Hazardous Waste C->D E Select Clean, Leak-Proof Container (HDPE or Glass) D->E F Label Container Clearly: - Non-Hazardous Waste - Chemical Name - Date & Lab Info E->F G Store in Designated Secondary Containment Area F->G H Follow Institutional Limits on Accumulation Time G->H I Contact EHS for Scheduled Waste Pickup H->I J Document Waste Disposal I->J

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize your institution's specific guidelines and consult your Environmental Health and Safety department with any questions.

References

Essential Safety and Logistical Information for Handling 15-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 15-Methylheptadecanoyl-CoA. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the handling of similar long-chain fatty acyl-CoAs and general laboratory chemicals is required. The following table summarizes the recommended PPE.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes of the compound or solvents.
Skin and Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If generating aerosols or working with powders, a NIOSH-approved respirator may be necessary.Protects against inhalation of aerosols or fine particles.

Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Parameter Guideline Rationale
Storage Temperature Store at -20°C or below.Long-chain fatty acyl-CoAs can be unstable at higher temperatures.
Storage Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes degradation due to oxidation and hydrolysis.
Solution Preparation Prepare solutions fresh for each experiment if possible. For stock solutions, dissolve in a suitable organic solvent such as methanol (B129727) or a mixture of water and DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.Ensures the stability and reliability of experimental results.[1]
Handling Allow the container to warm to room temperature before opening to prevent condensation. Handle in a well-ventilated area, such as a chemical fume hood.Prevents contamination and degradation of the compound.

Experimental Protocols: A General Workflow

The following outlines a general workflow for experiments involving this compound, such as enzymatic assays.

3.1. Preparation of this compound Solution

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in an appropriate solvent. For enzymatic assays, it is common to first dissolve the acyl-CoA in a small amount of organic solvent (e.g., methanol) before diluting with the aqueous assay buffer.[2] The final concentration of the organic solvent in the assay should be minimized to avoid affecting enzyme activity.

  • Concentration Determination: The concentration of the stock solution can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

3.2. General Enzymatic Assay Protocol

This protocol provides a template for assessing the activity of an enzyme that utilizes this compound as a substrate.

  • Assay Buffer Preparation: Prepare the appropriate assay buffer with all necessary co-factors and reagents, excluding the enzyme and substrate.

  • Reaction Mixture: In a microplate or cuvette, combine the assay buffer and the this compound solution to the desired final concentration.

  • Enzyme Addition: Initiate the reaction by adding the enzyme of interest to the reaction mixture.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or co-factor over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.

Metabolism of Branched-Chain Fatty Acids

This compound, as a branched-chain fatty acyl-CoA, is expected to be metabolized through a pathway that can handle the methyl branch. This typically involves a combination of alpha- and beta-oxidation.

Branched_Chain_Fatty_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Beta-Oxidation_Cycle Beta-Oxidation_Cycle Pristanoyl-CoA->Beta-Oxidation_Cycle Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycle->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycle->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Metabolism of this compound via alpha- and beta-oxidation.

Disposal Plan

All waste materials contaminated with this compound must be handled as chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated and clearly labeled hazardous waste container.
Liquid Waste Collect all unused solutions and reaction mixtures in a sealed and properly labeled hazardous waste container. Segregate organic solvent waste from aqueous waste.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][5]

Disclaimer: This guide is intended for informational purposes only and is based on general knowledge of handling similar chemical compounds. Always consult your institution's specific safety protocols and the most current regulatory guidelines. A thorough risk assessment should be conducted before beginning any new experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.